Product packaging for Temsirolimus (Torisel)(Cat. No.:)

Temsirolimus (Torisel)

Katalognummer: B10814474
Molekulargewicht: 1030.3 g/mol
InChI-Schlüssel: CBPNZQVSJQDFBE-FQJIGVLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Historical Context of Mammalian Target of Rapamycin (B549165) (mTOR) Inhibitors and Temsirolimus (B1684623) Genesis

The journey to understanding Temsirolimus begins with the discovery of its parent compound, Rapamycin (also known as Sirolimus). In 1964, a Canadian medical expedition to Easter Island (Rapa Nui) collected soil samples. mdpi.combio-rad-antibodies.com From these samples, a soil bacterium, Streptomyces hygroscopicus, was isolated and found to produce a compound with potent antifungal properties. nih.govoup.com This macrolide was named Rapamycin, in a nod to the island's native name, Rapa Nui. nih.govexamine.com

Initially developed as an antifungal agent, further research unveiled that Rapamycin possessed other significant biological activities. wikipedia.org Scientists discovered it had powerful immunosuppressive functions, a finding that would later lead to its use in preventing organ transplant rejection. mdpi.combio-rad-antibodies.comnih.gov Beyond its effects on fungi and the immune system, studies conducted by the National Cancer Institute (NCI) revealed that Rapamycin could inhibit the growth of tumor cell lines in vitro. mdpi.combio-rad-antibodies.com This anti-proliferative and anti-tumor activity sparked considerable interest in its potential as a cancer therapeutic and laid the groundwork for future research into its mechanism of action. bio-rad-antibodies.comnih.govnih.gov

Following the discovery of Rapamycin's diverse biological effects, the scientific community focused on identifying its molecular target. bio-rad-antibodies.com It was observed that Rapamycin's effects were present in both yeast and human cells, suggesting a highly conserved mechanism of action. nih.gov In the early 1990s, independent research groups made a breakthrough. Michael Hall's group at the University of Basel identified the target in budding yeast, naming the corresponding genes TOR1 and TOR2 (Target of Rapamycin). bio-rad-antibodies.comwikipedia.org Concurrently, George Livi and his colleagues made similar findings. wikipedia.org

Subsequent research in 1994 led to the isolation of the mammalian counterpart, a 289-kDa serine/threonine kinase that is bound and inhibited by a complex of Rapamycin and the intracellular protein FKBP12. nih.govoup.comjci.org This protein was initially given several names, including FRAP (FKBP-Rapamycin-Associated Protein) and RAFT1 (Rapamycin and FKBP12 Target 1). wikipedia.org Ultimately, the name mTOR (mammalian Target of Rapamycin) was broadly adopted to honor the original discovery in yeast. wikipedia.org The "m" in mTOR was later revised to mean "mechanistic". wikipedia.org The identification of mTOR as the direct target of Rapamycin was a pivotal moment, opening the door to the detailed molecular study of the mTOR signaling pathway. wikipedia.orgjci.org

While Rapamycin was a powerful tool for research and had clinical applications, its physicochemical properties, such as poor water solubility, presented challenges. This led to the development of derivatives, or analogs, of Rapamycin, collectively known as "rapalogs". jci.orgnih.gov These first-generation mTOR inhibitors were designed to have the same core mechanism of action but with improved pharmaceutical properties, such as better solubility and stability, allowing for intravenous or oral administration. wikipedia.orgnih.gov

Several rapalogs were developed, including Temsirolimus (CCI-779), Everolimus (B549166) (RAD001), and Ridaforolimus (AP-23573). wikipedia.orgjci.org Temsirolimus, an ester analog of Rapamycin, was specifically developed to have higher water solubility than its parent compound. wikipedia.orgnih.gov Although Temsirolimus itself has anticancer activity, it also functions as a prodrug, being converted to Rapamycin in the body. nih.gov These rapalogs, including Temsirolimus, inhibit the mTOR pathway similarly to Rapamycin by forming a complex with FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1). nih.govpatsnap.com

The rationale for developing Temsirolimus as a cancer treatment was built on extensive preclinical research. The discovery that mTOR signaling is frequently overactive in many human cancers provided a strong basis for targeting this pathway. haematologica.org Preclinical studies demonstrated that Temsirolimus has broad anticancer effects across various tumor types. researchgate.net

In laboratory settings, Temsirolimus showed potent anti-tumor activity as a single agent against a wide range of cancer cell lines, including those derived from neuroblastoma, rhabdomyosarcoma, osteosarcoma, breast cancer, and renal cell carcinoma (RCC). researchgate.netaetna.com Studies also indicated that inhibiting mTOR could overcome resistance to certain chemotherapy agents. researchgate.net In animal models, such as xenografts where human tumor cells are implanted into mice, Temsirolimus significantly inhibited tumor growth and prolonged survival. aetna.complos.org For instance, in xenograft models of neuroblastoma, the combination of Temsirolimus with another agent significantly inhibited tumor growth. aetna.com These promising preclinical results, validating the mTOR pathway as a critical target in cancer, provided the necessary justification for advancing Temsirolimus into clinical trials for various cancers, including advanced renal cell carcinoma. plos.orgnih.gov

Development of Rapamycin Analogs (Rapalogs) including Temsirolimus

Overview of the mTOR Signaling Pathway in Cellular Regulation

The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. wikipedia.orgpatsnap.com It integrates signals from a variety of upstream pathways, including those related to growth factors (like IGF-1), nutrients (especially amino acids), energy levels, and oxygen. wikipedia.orgmskcc.org mTOR functions as the catalytic subunit within two distinct protein complexes, known as mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). wikipedia.orgmskcc.orgamegroups.org These complexes have different components, are regulated differently, and control distinct cellular processes. patsnap.comnih.gov Temsirolimus and other rapalogs primarily act by inhibiting mTORC1. patsnap.com

mTORC1 is a large, multi-protein complex that plays a critical role in promoting anabolic processes, such as protein and lipid synthesis, while inhibiting catabolic processes like autophagy. mdpi.comf1000research.com Its dysregulation is linked to numerous diseases, including cancer and diabetes. amegroups.org

Structure of mTORC1 The core of mTORC1 is a dimer, with each unit consisting of three main proteins: mTOR, Raptor, and mLST8. mdpi.comf1000research.com These core components are associated with two inhibitory subunits, PRAS40 and Deptor. mdpi.com

Table 1: Core and Associated Components of mTORC1

ComponentFull NameFunction
mTOR mechanistic Target of RapamycinThe catalytic kinase subunit of the complex. nih.gov
Raptor Regulatory-Associated Protein of mTORA scaffolding protein that recruits substrates to mTORC1. mdpi.comnih.gov
mLST8 mammalian Lethal with SEC13 protein 8Also known as GβL, it helps stabilize the kinase domain and is required for complex assembly. nih.govnih.gov
PRAS40 Proline-Rich AKT1 Substrate 40 kDaAn inhibitory subunit whose phosphorylation leads to its dissociation and activation of mTORC1. mdpi.com
Deptor DEP-Domain-Containing mTOR-Interacting ProteinAn inhibitory protein found in both mTORC1 and mTORC2. nih.gov

Key Downstream Effectors of mTORC1 mTORC1 controls cell growth and proliferation primarily by phosphorylating a set of key downstream effector proteins, which in turn regulate protein synthesis (translation) and other metabolic processes. amegroups.orgnih.gov The two best-characterized substrates of mTORC1 are S6K1 and 4E-BP1. nih.govnih.gov

S6 Kinase 1 (S6K1): When phosphorylated and activated by mTORC1, S6K1 promotes multiple processes that enhance protein synthesis. nih.govpnas.org This includes increasing mRNA biogenesis and the translation of a class of mRNAs that encode ribosomal proteins and other components of the translational machinery. nih.gov

4E-BP1 (Eukaryotic Initiation Factor 4E-Binding Protein 1): In its unphosphorylated state, 4E-BP1 binds to and inhibits the translation initiation factor eIF4E. nih.gov Phosphorylation of 4E-BP1 by mTORC1 causes it to release eIF4E. nih.gov This allows eIF4E to participate in the formation of the eIF4F complex, which is essential for initiating cap-dependent translation, a critical step for the synthesis of most proteins. nih.gov

By controlling these effectors, mTORC1 acts as a master conductor of cellular growth, ensuring that cells only commit to energy-intensive processes like proliferation when sufficient resources are available. nih.gov

Table 2: Key Downstream Effectors of mTORC1 and Their Functions

EffectorFull NameFunction upon mTORC1 Activation
S6K1 Ribosomal protein S6 kinase 1Phosphorylates multiple targets to promote mRNA biogenesis, translation elongation, and synthesis of ribosomal proteins. amegroups.orgnih.gov
4E-BP1 Eukaryotic translation initiation factor 4E-binding protein 1Is phosphorylated and releases eIF4E, permitting cap-dependent translation initiation to proceed. amegroups.orgnih.gov

mTOR Complex 2 (mTORC2) Composition and Distinct Regulatory Functions

The mTOR protein kinase exists in two structurally and functionally distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). pnas.orgnih.gov While temsirolimus primarily targets mTORC1, understanding mTORC2 is crucial for contextualizing the broader landscape of mTOR signaling.

Both complexes share the core catalytic subunit mTOR and mammalian Lethal with SEC13 protein 8 (mLST8). mdpi.combiorxiv.org The defining components of mTORC2, which distinguish it from mTORC1, are Rapamycin-Insensitive Companion of mTOR (Rictor) and mammalian Stress-activated protein kinase-Interacting protein 1 (mSIN1). mdpi.comwikipedia.org Additional associated proteins include Protor-1/2 and DEPTOR, which also associates with mTORC1. mdpi.comwikipedia.org Rictor acts as a critical scaffold for the complex, while mSIN1 is believed to play a key role in substrate recruitment and the subcellular localization of mTORC2. mdpi.comwikipedia.orgportlandpress.com The C-terminal domain of Rictor masks the FKBP12-rapamycin binding (FRB) domain on mTOR, which explains why mTORC2 is largely insensitive to acute treatment with rapamycin and its analogs like temsirolimus. mdpi.com

mTORC2's regulatory functions are primarily centered on cell survival, proliferation, and cytoskeletal organization. wikipedia.orgamegroups.org It executes these functions by phosphorylating and activating several members of the AGC (PKA/PKG/PKC) family of protein kinases. wikipedia.orgnih.gov Key substrates of mTORC2 include:

Akt (Protein Kinase B): mTORC2 phosphorylates Akt at a critical serine residue (S473), which is required for its full activation. biorxiv.orgwikipedia.org Activated Akt is a vital downstream component of the PI3K pathway, promoting cell survival and proliferation. wikipedia.orgnih.gov

Protein Kinase C α (PKCα): Through phosphorylation of PKCα, mTORC2 regulates the organization of the actin cytoskeleton. mdpi.comwikipedia.org

Serum- and Glucocorticoid-inducible Kinase 1 (SGK1): mTORC2 phosphorylates and activates SGK1, which is involved in regulating ion transport and cell survival. mdpi.combiorxiv.org

Unlike mTORC1, which is primarily regulated by nutrients, mTORC2 is mainly activated by growth factors via the PI3K signaling pathway. nih.govwikipedia.org

Table 1: Core Components of mTORC1 vs. mTORC2

Component mTORC1 mTORC2 Shared/Unique
mTOR Yes Yes Shared
mLST8 (GβL) Yes Yes Shared
Raptor Yes No mTORC1 Unique
PRAS40 Yes No mTORC1 Unique
Rictor No Yes mTORC2 Unique
mSIN1 No Yes mTORC2 Unique
Protor-1/2 No Yes mTORC2 Unique
DEPTOR Yes Yes Shared (Inhibitory)

Interplay with Upstream Signaling Pathways, notably the PI3K/Akt Axis

The mTOR pathway is intricately linked with the Phosphoinositide 3-kinase (PI3K)/Akt signaling axis, a critical pathway for regulating the cell cycle. wikipedia.orgfrontiersin.org This pathway is typically initiated by the binding of growth factors to their receptors on the cell surface, leading to the activation of PI3K. qiagen.com

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.gov PIP3 acts as a docking site at the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, including the kinase Akt and its activator PDK1. nih.gov At the membrane, Akt is phosphorylated at threonine residue T308 by PDK1. nih.gov For full activation, Akt requires a second phosphorylation at serine residue S473, a step directly mediated by mTORC2. frontiersin.orgwikipedia.org

Once fully activated, Akt can phosphorylate a range of downstream targets that promote cell growth and survival. wikipedia.org A key interaction in this pathway involves the tuberous sclerosis complex (TSC), composed of TSC1 and TSC2, which acts as a negative regulator of mTORC1. Akt directly phosphorylates and inhibits TSC2, thereby relieving the inhibition on mTORC1 and promoting its activity. nih.gov

Furthermore, Akt phosphorylates the Proline-Rich Akt Substrate of 40 kDa (PRAS40) on threonine residue Thr246. nih.govnih.govmesoscale.com Unphosphorylated PRAS40 binds to and inhibits mTORC1. cellsignal.com Phosphorylation by Akt causes PRAS40 to dissociate from the complex, relieving this inhibition and further promoting mTORC1 signaling. nih.govmesoscale.comcellsignal.com This demonstrates a direct mechanism by which the PI3K/Akt axis activates mTORC1. patsnap.com

Feedback loops are also a critical feature of this interplay. Activated S6K1, a downstream target of mTORC1, can phosphorylate and inhibit insulin (B600854) receptor substrate 1 (IRS-1), which is an upstream activator of PI3K. mdpi.com This creates a negative feedback loop that dampens both PI3K/Akt and mTORC2 signaling. mdpi.comnih.gov

Positioning Temsirolimus within the Landscape of mTOR Inhibitor Research

The development of mTOR inhibitors has evolved through several generations, each with distinct mechanisms and target specificities. Temsirolimus is a cornerstone of the first generation of these inhibitors. aacrjournals.org

Allosteric Inhibition Mechanism of Rapalogs at the FKBP12-Rapamycin Binding (FRB) Domain

Temsirolimus and other rapalogs (rapamycin analogs) are not direct inhibitors of mTOR's kinase activity. tandfonline.com Instead, they employ a unique gain-of-function mechanism. tandfonline.comfrontiersin.org Temsirolimus first binds to a highly conserved intracellular protein, the 12-kDa FK506-binding protein (FKBP12). drugbank.compatsnap.com

This newly formed temsirolimus-FKBP12 complex then acts as the inhibitory agent. patsnap.com It specifically binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, which is a component of the mTORC1 complex. tandfonline.comfrontiersin.orgnih.gov This binding event does not block the ATP-binding site in the kinase domain but rather acts allosterically. nih.govmdpi.com The formation of this ternary complex (mTOR-rapalog-FKBP12) restricts substrate access to the mTORC1 active site and can destabilize the integrity of the complex, thereby inhibiting its downstream signaling. tandfonline.commdpi.com This mechanism is highly specific to mTORC1 because in mTORC2, the FRB domain is shielded by the Rictor subunit, rendering it acutely insensitive to rapalogs. nih.govmdpi.com

Distinctions from ATP-Competitive mTOR Inhibitors

The limitations of first-generation rapalogs, such as their incomplete inhibition of mTORC1 and lack of direct effect on mTORC2, spurred the development of second-generation mTOR inhibitors. mdpi.comaacrjournals.org These newer agents are known as ATP-competitive mTOR kinase inhibitors. wikipedia.orgfrontiersin.org

The primary distinction lies in their mechanism of action. Unlike the allosteric inhibition by rapalogs, ATP-competitive inhibitors bind directly to the ATP-binding pocket within the mTOR kinase domain. aacrjournals.orgmdpi.commdpi.com Because this kinase domain is shared by both mTORC1 and mTORC2, these inhibitors effectively block the catalytic activity of both complexes. wikipedia.orgaacrjournals.orgnih.gov

This dual inhibition has significant consequences for cell signaling. By inhibiting mTORC2, these second-generation compounds prevent the activating phosphorylation of Akt at Ser473, thereby blocking a key survival signal. aacrjournals.orgnih.gov Furthermore, they can overcome the negative feedback loop where mTORC1 inhibition by rapalogs leads to the upregulation of PI3K/Akt signaling. wikipedia.org As a result, ATP-competitive inhibitors often demonstrate more potent and complete suppression of the entire mTOR signaling network compared to rapalogs. ashpublications.orgpnas.org

Table 2: Comparison of mTOR Inhibitor Generations

Feature First-Generation (e.g., Temsirolimus) Second-Generation (e.g., Sapanisertib, OSI-027)
Mechanism Allosteric Inhibition ATP-Competitive Inhibition
Binding Site FRB domain (via FKBP12) Kinase Domain ATP-binding site
Target Complex(es) Primarily mTORC1 mTORC1 and mTORC2
Effect on mTORC2 Acutely insensitive; chronic exposure may inhibit assembly Direct inhibition of kinase activity
Effect on Akt (S473) Indirect; can lead to feedback activation Direct inhibition of phosphorylation
Inhibition Completeness Incomplete inhibition of some mTORC1 substrates (e.g., 4E-BP1) More complete inhibition of mTORC1 and mTORC2 substrates

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H87NO16 B10814474 Temsirolimus (Torisel)

Eigenschaften

Molekularformel

C56H87NO16

Molekulargewicht

1030.3 g/mol

IUPAC-Name

[(1R,2R,4S)-4-[(2S)-2-[(1R,9S,12S,15R,16Z,18S,19S,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate

InChI

InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12?,17-13+,34-18?,38-26-/t33-,35-,36+,37-,39-,40+,41+,42+,44-,45+,46+,47-,49+,50-,56-/m1/s1

InChI-Schlüssel

CBPNZQVSJQDFBE-FQJIGVLFSA-N

Isomerische SMILES

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=C/C=C/[C@H](C[C@H](C(=O)[C@H]([C@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C(C)(CO)CO)C)/C)O)OC)C)C)C)OC

Kanonische SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC

Herkunft des Produkts

United States

Preclinical Pharmacology and Molecular Mechanisms of Temsirolimus

Mechanistic Basis of Temsirolimus (B1684623) Action

The anticancer effects of temsirolimus are initiated by its interaction with an intracellular protein, leading to the inhibition of a key signaling pathway.

Binding to the Intracellular Immunophilin FKBP12

Temsirolimus, a derivative of rapamycin (B549165), initiates its action by binding to the intracellular protein FK506-binding protein 12 (FKBP12). patsnap.comnih.govdrugbank.compatsnap.com FKBP12 belongs to the immunophilin family of proteins, which are known to possess peptidyl-prolyl isomerase (PPIase) activity and act as receptors for natural products like FK506 and rapamycin. frontiersin.org The binding of temsirolimus to FKBP12 is a critical first step for its inhibitory function. nih.govdrugbank.com This interaction occurs with high affinity and involves the rapamycin/Leu-Pro binding pocket of FKBP12. embopress.org

Formation of the Temsirolimus-FKBP12 Complex and Subsequent mTOR Inhibition

Upon binding to FKBP12, temsirolimus forms a stable complex. patsnap.comnih.govdrugbank.com This temsirolimus-FKBP12 complex then targets and binds to the mTOR protein, specifically to the FKBP-rapamycin binding (FRB) domain of mTOR. nih.govfrontiersin.org This interaction effectively inhibits the activity of mTOR, a serine/threonine kinase that plays a central role in regulating cell division, growth, and proliferation. patsnap.comnih.govdrugbank.com The formation of this ternary complex is a "gain-of-function" mechanism, where the complex acquires the ability to inhibit mTOR, an action neither temsirolimus nor FKBP12 can perform alone. frontiersin.org

Primary Allosteric Inhibition of mTORC1 Activity

Temsirolimus is a selective, allosteric inhibitor of the mTOR complex 1 (mTORC1). nih.govoncotarget.comnih.govkarger.com It does not directly inhibit the kinase activity of mTORC2. nih.gov The binding of the temsirolimus-FKBP12 complex to the FRB domain of mTOR induces a conformational change in the mTORC1 complex, which allosterically alters the active site and inhibits its kinase activity. mdpi.com This specific inhibition of mTORC1 disrupts its ability to phosphorylate downstream targets, thereby blocking signals that promote cell proliferation and growth. nih.govpfizer.compfizermedicalinformation.com

Direct Downstream Molecular Effects of mTORC1 Inhibition by Temsirolimus

The inhibition of mTORC1 by temsirolimus leads to a cascade of downstream molecular events, primarily affecting protein synthesis.

Inhibition of p70 S6 Kinase (S6K) Phosphorylation

One of the primary downstream effects of mTORC1 inhibition by temsirolimus is the reduced phosphorylation of the p70 S6 kinase (S6K). patsnap.comspandidos-publications.com mTORC1 directly phosphorylates S6K, and when mTORC1 is inhibited, this phosphorylation is blocked. patsnap.comnih.gov This leads to the dephosphorylation and inactivation of S6K. researchgate.net The inhibition of S6K phosphorylation has been observed in various cancer cell lines treated with temsirolimus. spandidos-publications.com For instance, studies have shown that temsirolimus treatment completely abolishes S6K activity. jci.org The phosphorylation status of S6K, particularly at Thr389, is a critical event for its activation and closely correlates with its kinase activity in vivo. cellsignal.com

Cell LineEffect of TemsirolimusKey FindingCitation
Malignant Pleural Mesothelioma (MPM) cell linesStrongly inhibited phosphorylation of p70s6kInhibition of mTOR signaling pathway contributes to antiproliferative effects. spandidos-publications.com
Mouse liver (in vivo)Completely abolished S6K activityDemonstrates potent in vivo inhibition of a key mTORC1 substrate. jci.org
Ovarian cancer cell lines (OV-90, OVCA429)siRNA knockdown of p70S6K resulted in substantially decreased phosphorylationHighlights the role of p70S6K in cancer cell processes. oncotarget.com

Regulation of Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1) Phosphorylation Status

Temsirolimus also modulates the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), another key downstream effector of mTORC1. patsnap.compfizer.com In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex and thereby inhibiting cap-dependent translation. nih.govnih.gov mTORC1 phosphorylates 4E-BP1 at multiple sites, which causes its release from eIF4E and allows protein synthesis to proceed. tandfonline.com Inhibition of mTORC1 by temsirolimus is expected to decrease 4E-BP1 phosphorylation, leading to the suppression of protein synthesis. patsnap.com However, the effect of temsirolimus on 4E-BP1 phosphorylation can be complex and cell-type specific. jci.orgpnas.org Some studies report that while temsirolimus potently inhibits S6K phosphorylation, its effect on 4E-BP1 phosphorylation can be less pronounced or even transient. jci.orgplos.org For example, one study noted that temsirolimus treatment did not affect 4E-BP1 phosphorylation while completely abolishing S6K activity. jci.org Another study found that 4E-BP1 phosphorylation can recover after initial inhibition despite the continued presence of a rapamycin analogue. pnas.org This differential regulation suggests a more nuanced control of mTORC1 downstream signaling.

Study ContextEffect of Temsirolimus/Rapamycin AnalogueKey FindingCitation
Mouse liver (in vivo)Did not affect 4E-BP1 phosphorylationShows differential sensitivity of mTORC1 substrates to inhibition. jci.org
HEK293 cells4E-BP1 recovers in phosphorylation within 6 hours despite initial inhibitionSuggests a mechanism for maintained cap-dependent translation in the presence of the drug. pnas.org
Endometrial cancer cell linesHad little or no effect on inhibiting 4E-BP1 phosphorylation compared with controlIndicates incomplete blockage of all downstream mTORC1 signaling arms by temsirolimus alone. plos.org

Impact on Ribosomal Protein S6 Phosphorylation and mRNA Translation Initiation

Temsirolimus, through its inhibition of mTORC1, significantly impacts the phosphorylation of ribosomal protein S6 (rpS6) and the subsequent initiation of mRNA translation. mTORC1 directly phosphorylates and activates the p70 S6 kinase 1 (S6K1), which in turn phosphorylates rpS6. plos.orgoncotarget.com Temsirolimus effectively blocks this cascade, leading to a marked reduction in phosphorylated rpS6. aetna.complos.orgoncotarget.com This dephosphorylation is a key indicator of mTORC1 inhibition. oncotarget.com

The phosphorylation status of rpS6 is critical for the translation of a specific subset of mRNAs, particularly those with a 5' terminal oligopyrimidine (TOP) tract, which often encode for components of the translational machinery itself. tandfonline.com By inhibiting rpS6 phosphorylation, temsirolimus can selectively impede the synthesis of proteins required for ribosome biogenesis and cell growth. oncotarget.comoncotarget.com

Furthermore, mTORC1 regulates the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). plos.orgtandfonline.com In its unphosphorylated state, 4E-BP1 binds to the eukaryotic initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex, which is essential for cap-dependent translation initiation. nih.govmdpi.com While temsirolimus can lead to the dephosphorylation of 4E-BP1, its effect is often incomplete, meaning it may not fully suppress cap-dependent translation. plos.orgnih.gov This incomplete inhibition of 4E-BP1 phosphorylation is considered a potential mechanism of resistance to temsirolimus. plos.org

However, at higher concentrations, temsirolimus can cause a significant decline in global protein synthesis and the disassembly of polyribosomes. medchemexpress.com This is associated with an increase in the phosphorylation of eukaryotic elongation factor 2 (eEF2) and eukaryotic initiation factor 2 alpha (eIF2α), indicating a broader impact on the translation process beyond just the mTORC1-S6K1-rpS6 axis. medchemexpress.com

Table 1: Impact of Temsirolimus on Key Translational Components

Target Protein Effect of Temsirolimus Consequence for mRNA Translation
Ribosomal Protein S6 (rpS6) Decreased phosphorylation. plos.orgoncotarget.com Inhibition of translation of specific mRNAs (e.g., TOP mRNAs). tandfonline.com
4E-BP1 Incomplete dephosphorylation. plos.orgnih.gov Partial inhibition of cap-dependent translation. plos.org
eEF2 Increased phosphorylation (at high concentrations). medchemexpress.com Inhibition of translation elongation.
eIF2α Increased phosphorylation (at high concentrations). medchemexpress.com General inhibition of translation initiation.

Non-Canonical and Feedback Pathway Modulation by Temsirolimus

The inhibition of mTORC1 by temsirolimus can trigger complex feedback loops and modulate other signaling pathways, which can either counteract or potentiate its antitumor effects.

A significant consequence of mTORC1 inhibition by temsirolimus is the compensatory activation of the upstream Akt signaling pathway. plos.org This occurs through the disruption of a negative feedback loop. mTORC1 normally phosphorylates and inhibits insulin (B600854) receptor substrate 1 (IRS-1), which is an upstream activator of the PI3K/Akt pathway. oncotarget.comglowm.com When temsirolimus inhibits mTORC1, this negative feedback is relieved, leading to increased signaling through PI3K and subsequent hyper-activation of Akt. plos.orgumich.eduaacrjournals.org

This feedback activation of Akt is further amplified by the mTORC2 complex. mTORC2, which is largely insensitive to rapamycin analogs like temsirolimus, is a key kinase responsible for the phosphorylation of Akt at serine 473 (S473), a critical step for its full activation. plos.orgoncotarget.com The inhibition of mTORC1 can lead to an increase in mTORC2 activity, further promoting Akt phosphorylation and cell survival signals, thereby creating a potential mechanism for acquired resistance to temsirolimus. nih.govmdpi.com Preclinical studies have consistently shown that treatment with temsirolimus can lead to a compensatory increase in Akt phosphorylation at both the S473 and threonine 308 (T308) sites, particularly in cells that are initially sensitive to the drug. plos.orgresearchgate.net

The effects of temsirolimus extend beyond the PI3K/Akt/mTOR axis, influencing other pro-survival signaling pathways such as the MAPK/ERK and STAT3 pathways.

In some preclinical models, inhibition of mTORC1 by temsirolimus has been shown to lead to the activation of the ERK pathway. nih.govresearchgate.net This can be mediated by a p70S6K-PI3K-Ras signaling pathway. nih.gov For instance, in acute myeloid leukemia (AML) cell lines, temsirolimus treatment dramatically increased ERK 1/2 phosphorylation. nih.govoncotarget.com However, this effect is not universal and can be cell-type dependent. nih.gov

Temsirolimus has also been shown to modulate the STAT3 signaling pathway. nih.gov In some cancer models, mTOR signaling can regulate STAT3 gene expression. nih.gov Treatment with temsirolimus has been observed to affect STAT3 phosphorylation and expression, which can in turn influence the expression of its downstream targets like c-Myc. nih.gov Furthermore, pacritinib, a JAK2/STAT3 inhibitor, has shown synergistic effects when combined with temsirolimus in preclinical renal cell carcinoma models, suggesting a crosstalk between these pathways. tandfonline.com In animal models of Parkinson's disease, temsirolimus exhibited anti-inflammatory properties by inhibiting the expression of mitogen-activated protein kinases such as p-JNK, p-p38, and p-ERK. unime.it

The intricate crosstalk within the PI3K/Akt/mTOR pathway and its connections to other signaling networks have profound implications for the therapeutic effects of temsirolimus and the maintenance of cellular homeostasis. The compensatory activation of Akt following mTORC1 inhibition highlights the adaptive mechanisms that cancer cells employ to survive. plos.orgumich.edu This feedback loop is a major reason for the limited efficacy of temsirolimus as a single agent in some cancers. plos.org

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes, and its disruption by temsirolimus can lead to various cellular responses aimed at restoring homeostasis. nih.govnih.govnih.gov One such response is the induction of autophagy, a cellular degradation process that can either promote cell survival or lead to cell death. researchgate.net Temsirolimus has been shown to induce autophagy, which can contribute to its therapeutic effects in some contexts. medchemexpress.comnih.govplos.org

The crosstalk between the PI3K/Akt/mTOR pathway and other signaling cascades, such as the MAPK/ERK and STAT3 pathways, further complicates the cellular response to temsirolimus. nih.govaacrjournals.org Inhibition of one pathway can lead to the upregulation of another, providing an escape route for cancer cells. nih.gov This underscores the rationale for combination therapies that simultaneously target multiple nodes within these interconnected signaling networks to overcome resistance and enhance therapeutic efficacy. aacrjournals.org

Table 2: Modulation of Pro-survival Pathways by Temsirolimus

Pathway Effect of Temsirolimus Implication
Akt Signaling Compensatory activation via mTORC2 and relief of negative feedback. plos.orgumich.edu Potential for acquired drug resistance. mdpi.com
ERK Signaling Can be activated in some preclinical models. nih.govresearchgate.net May limit the anti-proliferative effects of temsirolimus.
STAT3 Signaling Modulation of phosphorylation and expression. nih.gov Potential for synergistic effects with STAT3 inhibitors. tandfonline.com

Cellular and Molecular Effects of Temsirolimus

Cell Cycle Regulation by Temsirolimus (B1684623) in Preclinical Models

Temsirolimus exerts its anti-proliferative effects in part by intervening in the cell cycle, a fundamental process for cell growth and division.

Induction of G0/G1 Cell Cycle Arrest

Preclinical studies have consistently shown that temsirolimus induces cell cycle arrest in the G0/G1 phase in various cancer cell lines. This inhibition of progression from the G1 to the S phase of the cell cycle is a key mechanism of its cytostatic effect. imrpress.comfrontiersin.org For instance, in mantle cell lymphoma (MCL) cell lines, temsirolimus treatment leads to a G0/G1 phase arrest. nih.gov Similarly, in lung adenocarcinoma cell lines, both early and late-stage cells demonstrated cell cycle arrest at the G0/G1 phase following temsirolimus treatment. frontiersin.org This effect has also been observed in colorectal cancer and endometrial cancer cells. imrpress.complos.org In endometrial cancer cells sensitive to temsirolimus, treatment increased the percentage of cells in the G1 phase from 42% to 71% within 24 hours. plos.org This G1 block is a common mechanism by which temsirolimus, sometimes in combination with other inhibitors, achieves its anti-proliferative effects. plos.orgaetna.com

Modulation of Cyclin Levels (e.g., Cyclin D1) and Cell Cycle Inhibitors (e.g., p27, p21)

Temsirolimus influences the levels of key proteins that regulate the cell cycle. The progression through the G1 phase is largely controlled by the activity of cyclin-dependent kinases (CDKs), which are regulated by cyclins and CDK inhibitors. immunologyresearchjournal.com

In some preclinical models, temsirolimus has been shown to reduce the expression of cyclin D1, a critical regulator of the G1-S transition. aetna.com Overexpression of cyclin D1 is a common feature in many cancers and is associated with uncontrolled cell proliferation. immunologyresearchjournal.comnih.gov However, in other contexts, such as in mantle cell lymphoma cell lines, temsirolimus did not alter cyclin D1 levels. nih.gov

Temsirolimus also modulates the expression of CDK inhibitors, such as p27Kip1 and p21Cip1. immunologyresearchjournal.comresearchgate.net In endometrial cancer cells, treatment with temsirolimus in combination with a PI3K inhibitor led to an up-regulation of p27. plos.orgaacrjournals.org p27 is a tumor suppressor that regulates the transition from the G0 to the S phase. immunologyresearchjournal.com Conversely, in mantle cell lymphoma cells, temsirolimus treatment resulted in a decrease in p21 expression without affecting p27 levels. nih.gov The proteins p27 and p21 are members of the Cip/Kip family of CDK inhibitors and play a crucial role in halting cell cycle progression. oncotarget.com

Effects on Cellular Proliferation in Preclinical Systems

The ability of temsirolimus to inhibit cellular proliferation has been extensively documented across a wide range of cancer cell types in preclinical settings.

Dose- and Time-Dependent Inhibition of Proliferation in Diverse Cancer Cell Lines

Temsirolimus has demonstrated a dose- and time-dependent anti-proliferative activity in numerous cancer cell lines. This includes mantle cell lymphoma, esophageal cancer, and malignant fibrous histiocytoma. nih.govnih.govspandidos-publications.com In mantle cell lymphoma cell lines, the anti-proliferative effect of temsirolimus was observed to be dependent on both the dose and the duration of treatment. nih.gov Similarly, in esophageal cancer cells, temsirolimus suppressed cell growth in a dose-dependent manner at concentrations ranging from 0 to 1000nM. nih.gov Studies on a malignant fibrous histiocytoma cell line, Nara-H, also revealed that temsirolimus inhibited cell proliferation in both a dose- and time-dependent fashion. spandidos-publications.com A biphasic dose-response has also been noted, where higher concentrations lead to more complete inhibition of cell proliferation. europa.euaacrjournals.org

Table 1: Dose-Dependent Inhibition of Proliferation by Temsirolimus in Various Cancer Cell Lines

Cell Line Type Cancer Type Key Findings
Mantle Cell Lymphoma (MCL) Lymphoma Antiproliferative activity in a dose- and time-dependent manner. nih.gov
Esophageal Cancer (TE-1, TE-8, TE-10) Esophageal Cancer Dose-dependently suppressed growth at concentrations from 0-1000nM. nih.gov
Nara-H Malignant Fibrous Histiocytoma Inhibited cell proliferation in a dose- and time-dependent manner. spandidos-publications.com
Colorectal Cancer (CaR-1, Colon26) Colorectal Cancer Reduced proliferation in a dose-dependent manner. imrpress.com
Urinary Bladder Cancer (5637, T24, HT1376) Bladder Cancer Inhibited growth in a dose-dependent manner. imrpress.com

Selective Inhibition of Cancer Cells versus Normal Cells in Specific Preclinical Contexts

In certain preclinical studies, temsirolimus has shown a degree of selective inhibition, being more effective against cancer cells than normal cells. For instance, in renal cell carcinoma (RCC) models, temsirolimus was found to be more effective in decreasing the viability and growth of RCC cell lines compared to a dual mTORC1/mTORC2 inhibitor in vitro. plos.org However, this selectivity is not universal and can be context-dependent. Interestingly, while the dual inhibitor was more effective in vitro, temsirolimus showed comparable tumor growth inhibition in a xenograft model, suggesting additional effects on the tumor microenvironment, such as decreased angiogenesis. plos.org Other research has also noted that temsirolimus can be more potent in killing RCC cells compared to other mTORC1 inhibitors like rapamycin (B549165) and everolimus (B549166). oncotarget.com

Autophagy Induction by Temsirolimus

Temsirolimus is a known inducer of autophagy, a cellular process of self-digestion and recycling of cellular components. imrpress.compatsnap.com This process is a direct consequence of mTOR inhibition, as mTOR is a major negative regulator of autophagy. dovepress.com The induction of autophagy by temsirolimus has been observed in various cancer models, including urinary bladder cancer, adenoid cystic carcinoma, and mantle cell lymphoma. imrpress.comnih.gov In urinary bladder cancer cell lines, temsirolimus treatment led to the accumulation of autophagosomes, indicating active autophagy. imrpress.com Similarly, in mantle cell lymphoma cells, temsirolimus increased the number of acidic vesicular organelles and the processing of microtubule-associated protein 1 light-chain 3, both of which are characteristic features of autophagy. nih.gov

The role of temsirolimus-induced autophagy can be complex, acting as either a pro-survival (cytoprotective) or a pro-death (cytotoxic) mechanism depending on the cellular context. imrpress.com In many cases, the autophagy induced by temsirolimus appears to be a cytoprotective response, where cancer cells use this process to survive the stress induced by the drug. imrpress.comdovepress.com For example, in melanoma and prostate cancer cells, inhibiting this temsirolimus-induced autophagy can enhance the drug's anti-cancer effects. imrpress.comdovepress.com

Molecular Markers of Autophagy Activation

The activation of autophagy by temsirolimus is evidenced by distinct molecular changes within the cell. Key indicators include the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). spandidos-publications.comnovusbio.com This conversion is a hallmark of autophagosome formation. novusbio.com Studies in various cancer cell lines, including colorectal and endometrial cancer, have demonstrated an increased LC3-II/LC3-I ratio following temsirolimus treatment, confirming the initiation of autophagy. imrpress.comspandidos-publications.com

Another critical marker is the degradation of the protein p62/SQSTM1. nih.gov p62 acts as a receptor for cargo destined for autophagic degradation and is itself degraded in the process. aacrjournals.org Therefore, a decrease in p62 levels typically signifies a functional autophagic flux. nih.gov However, in some contexts, such as in colorectal cancer cells treated with temsirolimus, p62 levels have been observed to decrease, consistent with autophagy induction. spandidos-publications.com

The formation of acidic vesicular organelles (AVOs), which include autolysosomes where the final degradation of cellular material occurs, is another indicator of active autophagy. frontiersin.org Staining techniques using dyes like acridine (B1665455) orange can visualize these acidic compartments. Research has shown that temsirolimus treatment, particularly in combination with other agents, can increase the number of AVOs in cancer cells. spandidos-publications.com

MarkerChange with TemsirolimusSignificance
LC3-I to LC3-II Conversion Increased ratio of LC3-II to LC3-I. imrpress.comspandidos-publications.comIndicates the formation of autophagosomes, a key initial step in autophagy. novusbio.com
p62/SQSTM1 Degradation Generally decreases as it is consumed during the autophagic process. spandidos-publications.comaacrjournals.orgSignals that the autophagic process is proceeding to completion (autophagic flux). nih.gov
Acidic Vesicular Organelles (AVOs) Increased formation. spandidos-publications.comRepresents the fusion of autophagosomes with lysosomes, where degradation occurs. frontiersin.org

Characterization of Autophagy's Role in Temsirolimus-Mediated Cellular Responses

The role of autophagy induced by temsirolimus is highly context-dependent, exhibiting either cytoprotective or cytotoxic functions.

Cytoprotective Autophagy: In many cancer models, the autophagy triggered by temsirolimus acts as a survival mechanism. imrpress.comimrpress.com By recycling cellular components, autophagy can provide the necessary energy and building blocks for cancer cells to withstand the stress induced by mTOR inhibition, thereby limiting the drug's effectiveness. imrpress.comnih.gov This protective role has been observed in various cancers, including non-small cell lung cancer and colorectal cancer. imrpress.comkoreamed.org The inhibition of this cytoprotective autophagy, for instance by using agents like chloroquine (B1663885) or hydroxychloroquine (B89500), has been shown to enhance the anti-tumor effects of temsirolimus in preclinical models, leading to increased apoptosis. imrpress.comnih.gov

Cytotoxic Autophagy: In contrast, under certain conditions, temsirolimus-induced autophagy can contribute to or directly cause cell death. aast.edu This is often referred to as type II programmed cell death. oncotarget.com While the cytoprotective role appears to be more common for temsirolimus, the possibility of shifting the balance towards a cytotoxic function is an area of therapeutic interest. imrpress.comaast.edu For example, combining temsirolimus with other agents can sometimes convert a cytoprotective autophagic response into a cytotoxic one. imrpress.com

Autophagy as a Potential Mechanism of Adaptive Resistance

The induction of cytoprotective autophagy is a significant mechanism of adaptive resistance to temsirolimus. cancerbiomed.orgfrontiersin.org When cancer cells are treated with temsirolimus, the resulting inhibition of the mTOR pathway triggers a survival response in the form of autophagy. nih.govcancerbiomed.org This adaptive response allows the cancer cells to tolerate the drug, leading to diminished therapeutic efficacy and the development of resistance over time. imrpress.comnih.govfrontiersin.org This resistance has been noted in preclinical studies across various tumor types. imrpress.comimrpress.com Consequently, inhibiting this autophagic response is being explored as a strategy to overcome resistance and enhance the anti-cancer activity of mTOR inhibitors like temsirolimus. nih.govfrontiersin.org

Apoptosis Induction and Related Mechanisms

Temsirolimus can also induce apoptosis, or type I programmed cell death, although this effect is highly dependent on the specific cellular context and preclinical model.

Context-Dependent Apoptotic Effects of Temsirolimus in Preclinical Models

The ability of temsirolimus to induce apoptosis varies significantly across different cancer cell types and experimental conditions. koreamed.orgnih.gov In some preclinical models, such as certain renal cell carcinoma (RCC) and non-small cell lung cancer cell lines, temsirolimus treatment alone or in combination with other drugs leads to a significant increase in apoptosis. koreamed.orgnih.gov For instance, in some RCC cell lines, temsirolimus monotherapy resulted in cell death, though not always accompanied by classic apoptotic markers, suggesting other cell death mechanisms may be at play. nih.gov In Alzheimer's disease models, temsirolimus has been shown to reduce cellular apoptosis in the hippocampus. nih.gov The combination of temsirolimus with other agents, such as Akt inhibitors or ixabepilone (B1684101), has been shown to synergistically increase apoptosis in lung and renal cancer cells, respectively. koreamed.orgnih.gov This variability highlights that the apoptotic response to temsirolimus is not universal but is instead influenced by the specific molecular characteristics of the cancer cells.

Preclinical ModelApoptotic Effect of TemsirolimusKey Findings
Renal Cell Carcinoma (RCC) Variable; enhanced with combination therapy.Monotherapy induced cell death in some lines, but combination with ixabepilone significantly increased PARP cleavage. nih.gov
Non-Small Cell Lung Cancer Synergistically increased with an Akt inhibitor.Combination with GSK690693 led to a significant increase in apoptosis compared to either drug alone. koreamed.org
Colorectal Cancer Enhanced with autophagy inhibition.Combination with chloroquine triggered enhanced apoptosis. researchgate.net
Mantle Cell Lymphoma Induced apoptosis.Temsirolimus was shown to induce autophagy and synergize with vorinostat (B1683920) to promote cell death. oncotarget.com

Molecular Pathways Involved in Temsirolimus-Induced Apoptosis

When temsirolimus does induce apoptosis, it involves the activation of specific molecular pathways. A key event in the apoptotic cascade is the cleavage of poly(ADP-ribose) polymerase (PARP). researchgate.net PARP is a protein involved in DNA repair, and its cleavage by caspases is a well-established marker of apoptosis. koreamed.org Studies have shown that treatment with temsirolimus, particularly in combination with other agents like PI3K inhibitors or ixabepilone, leads to increased levels of cleaved PARP in various cancer cell lines. imrpress.comnih.govplos.org This indicates the activation of the execution phase of apoptosis. The induction of apoptosis by temsirolimus can also be linked to the activation of caspase-3, an essential executioner caspase. koreamed.org

Angiogenesis Modulation by Temsirolimus

Preclinical Evidence for Antiangiogenic Properties of Temsirolimus (B1684623)

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) Production

A key mechanism by which Temsirolimus exerts its antiangiogenic effects is through the inhibition of hypoxia-inducible factor-1α (HIF-1α) and, consequently, the production of vascular endothelial growth factor (VEGF). researchgate.netnih.gov HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia, a common feature of the tumor microenvironment. frontiersin.org In many cancer cells, including breast and renal cell carcinoma, the loss of function of the von Hippel-Lindau (VHL) protein leads to the stabilization of HIF-1α, resulting in the overexpression of VEGF and sustained tumor angiogenesis. nih.gov

Temsirolimus has been shown to inhibit the translation of HIF-1α and HIF-2α, leading to reduced VEGF production under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions. nih.govspandidos-publications.com This effect has been observed in various cancer cell lines, including breast cancer (BT474 and MDA-MB-231) and malignant pleural mesothelioma. nih.govspandidos-publications.comunivr.it For instance, in BT474 breast cancer cells, Temsirolimus was found to inhibit VEGF production by suppressing hypoxia-stimulated HIF-1α expression and its transcriptional activity. nih.govunivr.it This inhibitory action on the HIF-1α/VEGF pathway is a critical component of Temsirolimus's ability to curb angiogenesis. aacrjournals.org Furthermore, studies have shown that Temsirolimus can reduce the secretion of VEGF in various cancer cell lines. plos.orgnih.gov

The inhibition of mTOR signaling by Temsirolimus directly impacts the synthesis of proteins crucial for cell proliferation and angiogenesis, including HIF-1α. researchgate.netmdpi.com This disruption of the mTOR pathway has been identified as a key mechanism for decreasing VEGF expression. plos.orgnih.gov

Direct Effects on Endothelial Cell Functions (e.g., Proliferation, Migration, Morphogenesis) in vitro

Beyond its indirect effects on proangiogenic factor production by tumor cells, Temsirolimus also exerts direct inhibitory effects on endothelial cells, the building blocks of blood vessels. nih.govunivr.it In vitro studies have demonstrated that Temsirolimus can significantly inhibit the proliferation, migration, and morphogenesis of endothelial cells. nih.govunivr.itplos.orgnih.gov

Cell TypeFunction InhibitedStimulantReference
Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation, MorphogenesisSerum, VEGF nih.govunivr.it
Human Umbilical Vein Endothelial Cells (HUVEC)Proliferation, Migration- plos.orgnih.gov
Retinal Pigment Epithelial (RPE) cellsProliferation, Migration- plos.orgnih.gov

Reduction of Tumor Microvessel Density in in vivo Xenograft Models

The antiangiogenic effects of Temsirolimus observed in vitro translate to a significant reduction in the density of blood vessels within tumors in preclinical animal models. plos.orgresearchgate.net In various xenograft models, including those for renal cell carcinoma, colorectal cancer, and retinoblastoma, treatment with Temsirolimus has been shown to decrease tumor microvessel density (MVD). researchgate.netplos.orgresearchgate.netimrpress.com

In a renal cell carcinoma xenograft model, Temsirolimus treatment led to a significant decrease in tumor MVD as measured by CD34 immunohistochemical staining. plos.org Similarly, in a colorectal cancer model, Temsirolimus inhibited tumor growth partly through an anti-angiogenic effect, evidenced by reduced MVD. researchgate.netimrpress.com Studies in retinoblastoma xenografts also demonstrated the antiangiogenic effect of Temsirolimus, with a notable decrease in tumor microvessel density. researchgate.net This reduction in tumor vascularization is a direct consequence of the drug's inhibitory effects on both VEGF production and endothelial cell function, ultimately leading to suppressed tumor growth. aacrjournals.orgnih.gov

Molecular Pathways Underlying Temsirolimus' Antiangiogenic Effects

Regulation of Proangiogenic Cytokines beyond VEGF (e.g., PDGF)

While the inhibition of VEGF is a primary mechanism, the antiangiogenic activity of Temsirolimus extends to the regulation of other proangiogenic cytokines, notably platelet-derived growth factor (PDGF). spandidos-publications.complos.orgnih.gov PDGF plays a significant role in tumor growth, angiogenesis, and the recruitment of stromal cells. spandidos-publications.com

Preclinical studies have shown that Temsirolimus can decrease the expression of PDGF at both the RNA and protein levels. plos.orgnih.gov In malignant pleural mesothelioma cell lines, Temsirolimus was found to moderately inhibit the production of PDGF-AA. spandidos-publications.com Similarly, in renal cell carcinoma cell lines, treatment with Temsirolimus resulted in lower expression of PDGF-B, -C, and -D. plos.org This broader impact on multiple proangiogenic factors likely contributes to the robust antiangiogenic profile of Temsirolimus. nih.govnih.gov

Role of mTOR Signaling in Endothelial Cell Biology and Neoangiogenesis

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and it plays a pivotal role in the biology of endothelial cells and the process of new blood vessel formation (neoangiogenesis). plos.orgnih.govmdpi.com The mTOR pathway integrates signals from various growth factors and nutrients to control essential cellular processes. tandfonline.com

In endothelial cells, mTOR signaling is crucial for proliferation, migration, and the formation of vascular networks. mdpi.com The PI3K/Akt/mTOR pathway is a key signaling cascade that is often activated in cancer and is essential for angiogenesis. researchgate.net Temsirolimus, by inhibiting the mTORC1 complex, disrupts downstream signaling that leads to the synthesis of proteins required for cell cycle progression and angiogenesis. researchgate.nettandfonline.com This inhibition has been shown to directly impair endothelial cell functions necessary for neoangiogenesis, independent of its effects on tumor cells. spandidos-publications.comunivr.it The central role of mTOR in both tumor cell proliferation and angiogenesis makes it an attractive therapeutic target for cancer treatment. nih.gov

Mechanisms of Temsirolimus Resistance in Preclinical Models

Intrinsic Resistance to Temsirolimus (B1684623)

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to temsirolimus from the outset of treatment. This phenomenon is often dictated by the baseline molecular characteristics of the tumor.

Baseline Molecular Correlates of Sensitivity and Resistance (e.g., PTEN Status, Basal Akt Phosphorylation)

Key molecular determinants have been identified that correlate with the initial sensitivity or resistance of cancer cells to temsirolimus. The status of the tumor suppressor gene, Phosphatase and Tensin Homolog (PTEN), is a significant factor. Loss of PTEN function, a common event in many cancers, leads to the constitutive activation of the PI3K/Akt signaling pathway. plos.orgmdpi.com Cells with PTEN loss often exhibit higher baseline levels of phosphorylated Akt (p-Akt), a downstream effector of PI3K. plos.orgresearchgate.net This heightened basal p-Akt level has been associated with increased sensitivity to temsirolimus in some preclinical models. plos.orgresearchgate.net In endometrial cancer cell lines, for instance, those with little to no PTEN expression and consequently high baseline p-Akt were more sensitive to temsirolimus. plos.org Conversely, cell lines with intact PTEN and low basal p-Akt phosphorylation were found to be more resistant to the drug. plos.orgresearchgate.net

However, the relationship is not always straightforward. Some studies have noted that while PTEN-deficient tumors are often sensitive to mTOR inhibition, this is not a universal finding, suggesting that other molecular factors also play a crucial role. plos.orgaacrjournals.org For example, the presence of concurrent mutations, such as in the KRAS gene, can confer resistance to temsirolimus even in cells with PTEN loss. nih.govglowm.com

Table 1: Baseline Molecular Markers and Temsirolimus Sensitivity

Molecular Marker Correlation with Temsirolimus Sensitivity Key Findings
PTEN Status Loss of PTEN is often associated with increased sensitivity. PTEN-deficient tumors can be sensitive to mTOR inhibition. plos.org
Basal Akt Phosphorylation High basal p-Akt levels often correlate with increased sensitivity. Cell lines with high baseline p-Akt are more sensitive to temsirolimus. plos.orgresearchgate.net
KRAS/BRAF Mutations Presence of these mutations can lead to resistance. Tumors with KRAS or BRAF mutations are often insensitive to mTOR inhibitors. nih.govglowm.com

Identification of Alternative Signaling Pathway Dependencies in Intrinsically Resistant Cell Lines

Cancer cells that are intrinsically resistant to temsirolimus often rely on alternative signaling pathways for their survival and proliferation. oncotarget.com When the mTORC1 pathway is inhibited by temsirolimus, these cells can compensate by upregulating other pro-survival signals.

One such mechanism involves the activation of the mitogen-activated protein kinase (MAPK) pathway. nih.gov In some preclinical models, resistance to temsirolimus is associated with the activation of the ERK signaling cascade, a key component of the MAPK pathway. mdpi.comsemanticscholar.org The activation of these alternative pathways allows the cancer cells to bypass the blockade of mTORC1 and maintain their growth and survival. oncotarget.com The presence of an activated MAPK pathway, often driven by KRAS mutations, can render cells less responsive to mTOR inhibitors. nih.gov

Acquired Resistance to Temsirolimus

Acquired resistance develops in cancer cells that are initially sensitive to temsirolimus after a period of treatment. This form of resistance is often driven by adaptive changes in cellular signaling networks.

Feedback Activation of Upstream Signaling Pathways (e.g., PI3K/Akt Pathway)

A primary mechanism of acquired resistance to temsirolimus involves the feedback activation of the PI3K/Akt pathway. plos.orgnih.gov Temsirolimus primarily inhibits mTOR complex 1 (mTORC1). plos.org The inhibition of mTORC1 disrupts a negative feedback loop that normally keeps PI3K/Akt signaling in check. scientificarchives.com Specifically, mTORC1 phosphorylates and promotes the degradation of insulin (B600854) receptor substrate-1 (IRS-1). glowm.com When mTORC1 is inhibited by temsirolimus, IRS-1 is stabilized, leading to enhanced signaling through the PI3K/Akt pathway. glowm.com This compensatory increase in Akt phosphorylation is a well-documented mechanism of acquired resistance. plos.orgsemanticscholar.org This phenomenon has been observed in various cancer models, including endometrial, lung, colon, and breast cancer. plos.org

Activation of mTORC2/Akt Signaling Axis upon Prolonged Temsirolimus Treatment

Prolonged exposure to temsirolimus can lead to the activation of the mTOR complex 2 (mTORC2). mdpi.comsemanticscholar.org Unlike mTORC1, mTORC2 is largely insensitive to rapamycin (B549165) and its analogs, including temsirolimus. plos.orgresearchgate.net A key function of mTORC2 is the phosphorylation and activation of Akt at serine 473, which is crucial for its full kinase activity. nih.gov Long-term treatment with temsirolimus can lead to an upregulation of mTORC2 activity, resulting in sustained or even increased Akt phosphorylation and signaling, thereby promoting cell survival and resistance. mdpi.comsemanticscholar.org This activation of the mTORC2/Akt axis has been identified as a significant resistance mechanism in renal cell carcinoma and other cancers. mdpi.comsemanticscholar.org

Upregulation of Pro-survival Pathways (e.g., ERK, STAT3)

In addition to the reactivation of the PI3K/Akt pathway, acquired resistance to temsirolimus can also be driven by the upregulation of other pro-survival signaling pathways, such as the ERK and STAT3 pathways. mdpi.comsemanticscholar.orgoncotarget.com Morphoproteomic analysis of tumor biopsies from patients with renal cell carcinoma who progressed on temsirolimus therapy revealed the activation of both the ERK and STAT3 pathways in conjunction with the mTORC2/Akt resistance signature. semanticscholar.orgoncotarget.com The activation of these pathways provides alternative routes for cancer cells to maintain their proliferation and survival, thereby circumventing the effects of mTORC1 inhibition. semanticscholar.orgoncotarget.com In some acute myeloid leukemia cell lines, temsirolimus treatment has been shown to increase ERK phosphorylation, which can be blocked by co-treatment with other agents. oncotarget.com

Table 2: Mechanisms of Acquired Temsirolimus Resistance

Mechanism Description Key Signaling Molecules Involved
Feedback Activation of PI3K/Akt Inhibition of mTORC1 relieves a negative feedback loop, leading to increased Akt activation. PI3K, Akt, IRS-1
Activation of mTORC2/Akt Axis Prolonged treatment leads to the activation of the rapamycin-insensitive mTORC2, which phosphorylates and activates Akt. mTORC2, Akt
Upregulation of Pro-survival Pathways Activation of alternative signaling pathways that promote cell survival and proliferation. ERK, STAT3

Compound Names Mentioned:

Temsirolimus (Torisel)

Everolimus (B549166)

Rapamycin

BEZ235

ZSTK474

Sorafenib (B1663141)

Temozolomide

AQ4

Chloroquine (B1663885)

Clofarabine (B1669196)

IWR-1

G007-LK

Olaparib

Ku0063794

Cisplatin (B142131)

Bevacizumab

Liposomal doxorubicin (B1662922)

Role of Specific Adhesion Molecules (e.g., Integrin α7) in Resistance Development

The development of resistance to temsirolimus, a mechanistic target of rapamycin (mTOR) inhibitor, is a significant challenge in the treatment of cancers like renal cell carcinoma (RCC). nih.govcolab.ws Preclinical studies have identified the alteration of specific adhesion molecules, particularly integrin α7 (ITGA7), as a potential mechanism contributing to this resistance. nih.govnih.gov

In vitro studies using RCC cell lines (Caki-1, KTCTL-26, and A498) driven to temsirolimus resistance through prolonged exposure have demonstrated a clear link between resistance and changes in ITGA7 expression and function. nih.govnih.gov Temsirolimus-resistant cells exhibit increased chemotactic activity upon re-exposure to the drug, a phenomenon not observed in their sensitive counterparts. nih.govcolab.ws This enhanced motility is associated with a notable shift in the subcellular localization of ITGA7. nih.govnih.gov

Specifically, resistant cells show elevated levels of ITGA7 on the cell surface membrane, which corresponds with a decrease in intracellular ITGA7. nih.govnih.gov This suggests a translocation of ITGA7 from the cell's interior to its surface, which is postulated to drive the forward migration of RCC cells. nih.govnih.gov Conversely, in temsirolimus-sensitive cells, treatment with the drug leads to a significant reduction in cell surface ITGA7. nih.gov

Further experiments involving the knockdown of ITGA7 have revealed its complex role in cell motility. In temsirolimus-sensitive cells, reducing ITGA7 expression significantly diminishes their movement. nih.govnih.gov However, in the resistant Caki-1 and KTCTL-26 cell lines, ITGA7 knockdown paradoxically leads to an increase in chemotactic activity. nih.govnih.gov This suggests that the function of certain integrin subtypes can switch as resistance develops, transforming cells from an adhesive to a highly motile phenotype. mdpi.com

These findings highlight the intricate involvement of ITGA7 in the regulation of adhesion and migration in RCC cells and suggest that its altered expression and translocation are associated with the development of temsirolimus resistance. nih.govnih.gov

Overexpression of Receptor Tyrosine Kinases (e.g., MET) as a Resistance Mechanism

The overexpression of receptor tyrosine kinases (RTKs), such as MET, has been identified as a significant mechanism of both intrinsic and acquired resistance to temsirolimus in preclinical models. uni-muenchen.de MET, a proto-oncogene, and its signaling pathway are implicated in mediating drug resistance across various cancer types. uni-muenchen.denih.gov

In a study using a mantle cell lymphoma (MCL) cell line made resistant to temsirolimus, transcriptome profiling revealed a significant upregulation of several signaling pathways in the resistant cells, including the PI3K/AKT/mTOR, RAS, and RTK-dependent pathways like PDGFR, FGFR, MET, and ALK. uni-muenchen.de Notably, MET was one of the most highly upregulated genes in these resistant cells. uni-muenchen.de This overexpression of the MET protein was observed in MCL cells with both acquired and intrinsic resistance to temsirolimus, while it was absent in sensitive cells. uni-muenchen.de

The MET receptor, upon binding its ligand hepatocyte growth factor (HGF), activates downstream signaling cascades, including the PI3K/AKT and ERK1/2 pathways, which promote cell proliferation and survival. nih.gov Overexpression of MET can lead to a dependence on this pathway for cell survival, a phenomenon known as "oncogene addiction." nih.gov This provides a clear rationale for targeting MET to overcome resistance.

Preclinical evidence suggests that MET overexpression can confer resistance to various targeted therapies. nih.govresearchgate.net In the context of temsirolimus resistance, the upregulation of MET acts as a compensatory escape mechanism, allowing cancer cells to bypass the mTOR inhibition. uni-muenchen.de The AKT/mTOR pathway itself has been shown to control MET expression through a positive feedback loop, indicating a critical link between these two signaling networks. uni-muenchen.de

Preclinical Strategies to Overcome Temsirolimus Resistance

Vertical Blockade through Dual Inhibition of PI3K and mTOR

A key mechanism of resistance to mTORC1 inhibitors like temsirolimus involves the activation of compensatory signaling pathways, particularly the PI3K/Akt pathway. plos.orgportlandpress.com Temsirolimus primarily inhibits mTOR complex 1 (mTORC1), which can lead to the removal of a negative feedback loop on insulin receptor substrate (IRS), resulting in increased PI3K/Akt signaling. plos.orgportlandpress.com This feedback activation of Akt, a pro-survival signal, can limit the therapeutic efficacy of temsirolimus and contribute to acquired resistance. plos.orghematologyandoncology.net

To counteract this, a strategy of "vertical blockade" involving the dual inhibition of both PI3K and mTOR has been explored in preclinical models. plos.orghematologyandoncology.net This approach targets the PI3K/Akt/mTOR pathway at multiple levels, both upstream and downstream, to achieve a more comprehensive and sustained inhibition. plos.org

Preclinical studies have demonstrated that combining a PI3K inhibitor with temsirolimus can synergistically inhibit cancer cell growth. plos.org For instance, the dual PI3K/mTOR inhibitor BEZ235, or the combination of the pan-PI3K inhibitor ZSTK474 with temsirolimus, has shown enhanced efficacy compared to single-agent treatment in endometrial cancer cell lines. plos.org This combination therapy has been shown to induce G0/G1 cell cycle arrest and promote cell death through autophagy and subsequent apoptosis. plos.org

A significant advantage of this dual inhibition strategy is its effectiveness regardless of the PTEN status of the tumor. plos.org While sensitivity to temsirolimus alone is often more pronounced in cells with PTEN inactivation and high basal phospho-Akt levels, the addition of a PI3K inhibitor prevents the compensatory phosphorylation of Akt and enhances cell death in both PTEN-proficient and -deficient cells. plos.org

Furthermore, molecular analysis has revealed that while temsirolimus effectively blocks the downstream mTORC1 target S6 kinase, it does not completely inhibit 4E-BP1 phosphorylation. plos.org The addition of a dual PI3K/mTOR inhibitor like BEZ235 can fully abrogate the phosphorylation of 4E-BP1, leading to a more complete blockade of mTORC1 signaling. plos.org Dual PI3K/mTOR inhibitors, by targeting both mTORC1 and mTORC2, can also prevent the activation of Akt, which is a downstream target of mTORC2. hematologyandoncology.nethematologyandoncology.net

The following table summarizes key preclinical findings on dual PI3K/mTOR inhibition:

Compound(s)Cancer ModelKey FindingsReference(s)
BEZ235 (dual PI3K/mTOR inhibitor) + TemsirolimusEndometrial Cancer CellsSynergistic inhibition of cell growth; induced G0/G1 arrest, autophagy, and apoptosis; effective regardless of PTEN status. plos.org
ZSTK474 (pan-PI3K inhibitor) + TemsirolimusEndometrial Cancer CellsSynergistically inhibited cell growth compared to single agents. plos.org
BEZ235Breast Cancer CellsInhibited growth of breast cancer cells with PI3K mutations. aacrjournals.org
NVP-BEZ235, XL765 (dual PI3K/mTOR inhibitors)Various Solid Tumors (including breast cancer)In development to overcome resistance to hormone-targeted therapies. hematologyandoncology.net

Targeting Compensatory Signaling Pathways Activated upon Temsirolimus Treatment

Resistance to temsirolimus is frequently associated with the activation of compensatory signaling pathways that allow cancer cells to evade the effects of mTORC1 inhibition. plos.orgportlandpress.com A primary mechanism is the reactivation of the PI3K/Akt pathway due to the relief of a negative feedback loop. plos.orgnih.gov However, other signaling networks can also be rewired to promote survival.

Preclinical research has shown that treatment with mTOR inhibitors can lead to the upregulation of several receptor tyrosine kinases (RTKs), including the insulin-like growth factor 1 receptor (IGF-1R), insulin receptor, and human epidermal growth factor receptor 2 (HER2). portlandpress.com This upregulation can be dependent on mTORC2/FoxO signaling, which is activated in response to mTORC1 inhibition by rapalogs like temsirolimus. portlandpress.com

In mantle cell lymphoma (MCL) models, resistance to temsirolimus was associated with the upregulation of RTK-dependent pathways, including MET signaling. uni-muenchen.de The overexpression of MET is a known escape mechanism that mediates resistance to various drugs, including mTOR inhibitors. uni-muenchen.de Consequently, the combined pharmacological inhibition of both mTOR and MET signaling, using temsirolimus and the RTK inhibitor crizotinib (B193316), was shown to be synergistic and effectively restored sensitivity to temsirolimus in MCL cell lines. uni-muenchen.de

Similarly, in EGFR mutant lung cancer models, hepatocyte growth factor (HGF)-triggered MET activation can mediate resistance to EGFR tyrosine kinase inhibitors (TKIs). plos.org Since mTOR is a downstream effector of both EGFR and MET, mTOR inhibitors like temsirolimus have been shown to overcome this HGF-dependent resistance. plos.org Temsirolimus was effective in reducing the viability of EGFR mutant lung cancer cells even in the presence of HGF and suppressed tumor growth in xenograft models. plos.org

The following table details preclinical strategies for targeting these compensatory pathways:

Therapeutic StrategyCancer ModelMechanism of ActionKey FindingsReference(s)
Combined Temsirolimus and Crizotinib (MET inhibitor)Mantle Cell LymphomaInhibition of both mTOR and the compensatory MET signaling pathway.Synergistic effect; restored sensitivity to temsirolimus in resistant cells. uni-muenchen.de
TemsirolimusEGFR Mutant Lung Cancer with HGF-triggered resistanceInhibition of the downstream mTOR pathway, which is activated by both EGFR and MET.Overcame HGF-dependent resistance to EGFR-TKIs; suppressed tumor growth in vivo. plos.org

Overcoming Autophagy-Mediated Resistance through Autophagy Inhibitors

Autophagy, a cellular process of self-digestion and recycling of cellular components, plays a dual role in cancer. nih.gov While in some contexts it can lead to cell death, it often acts as a pro-survival mechanism, particularly in response to stress induced by cancer therapies. nih.govmdpi.com Treatment with mTOR inhibitors like temsirolimus is a potent inducer of autophagy. researchgate.netspandidos-publications.com This induced autophagy is often cytoprotective, contributing to the development of therapeutic resistance. researchgate.netspandidos-publications.com

Preclinical studies have demonstrated that inhibiting this protective autophagy can enhance the anti-tumor effects of temsirolimus and overcome resistance. portlandpress.comresearchgate.net The most commonly studied autophagy inhibitors in this context are the lysosomotropic agents chloroquine (CQ) and hydroxychloroquine (B89500) (HCQ), which inhibit the late stages of autophagy by preventing the fusion of autophagosomes with lysosomes. mdpi.comresearchgate.net

In preclinical models of colorectal cancer (CRC), the combination of temsirolimus and chloroquine has been shown to cooperatively exert a potent antitumor effect. researchgate.net While temsirolimus alone inhibits mTOR signaling and induces autophagy, the addition of CQ blocks this autophagic flux, leading to enhanced cell death. researchgate.netspandidos-publications.com This combination has also been shown to increase the radiosensitivity of CRC cells. spandidos-publications.com

Similarly, in melanoma, the combination of temsirolimus and hydroxychloroquine has demonstrated significant antitumor activity in preclinical models, forming the basis for clinical trials. portlandpress.comtandfonline.com The rationale is that by blocking the cytoprotective autophagic response, the cancer cells become more vulnerable to the effects of mTOR inhibition. nih.gov

The following table summarizes key preclinical findings on the use of autophagy inhibitors to overcome temsirolimus resistance:

Combination TherapyCancer ModelMechanism of ActionKey FindingsReference(s)
Temsirolimus + Chloroquine (CQ)Colorectal Cancer (CRC) CellsTemsirolimus inhibits mTOR and induces autophagy; CQ inhibits late-stage autophagy.Improved antitumor effect; increased radiosensitivity. researchgate.netspandidos-publications.com
Temsirolimus + Hydroxychloroquine (HCQ)MelanomaTemsirolimus inhibits mTOR and induces autophagy; HCQ inhibits late-stage autophagy.Enhanced antitumor activity. portlandpress.com

Preclinical Combination Strategies with Temsirolimus

Rationale for Combination Therapy with Temsirolimus (B1684623) in Preclinical Settings

Temsirolimus, an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), has shown activity against a range of cancers in preclinical models. aetna.com However, its efficacy as a monotherapy can be limited, leading researchers to explore combination strategies. plos.orgaacrjournals.org The primary rationale for combining temsirolimus with other agents in preclinical settings is to enhance its anticancer effects, overcome resistance, and exploit synergistic molecular mechanisms. plos.orgnih.govonclive.com

Addressing Incomplete Pathway Inhibition by Temsirolimus Monotherapy

Furthermore, while temsirolimus effectively blocks downstream signaling through S6 kinase (S6K), it often does not affect the other major mTORC1 target, 4E-BP1, which is crucial for protein synthesis and cell proliferation. plos.orgaacrjournals.org This incomplete blockade of mTORC1 downstream signaling represents a key limitation of temsirolimus monotherapy. plos.org For instance, in ovarian clear cell carcinoma (OCCC) cell lines, treatment with temsirolimus incompletely suppressed the phosphorylation of p70S6K and 4E-BP1. spandidos-publications.com

Exploiting Synergistic Molecular Mechanisms for Enhanced Efficacy

Combining temsirolimus with other agents can lead to synergistic antitumor effects, where the combined effect is greater than the sum of the individual effects. nih.govoncotarget.com This synergy often arises from targeting multiple, often complementary, signaling pathways. nih.govmdpi.com

Several preclinical studies have demonstrated the synergistic potential of temsirolimus combinations:

With ixabepilone (B1684101): In renal cell carcinoma cell lines, the combination of temsirolimus and the microtubule stabilizer ixabepilone resulted in synergistic anti-proliferative effects and enhanced apoptosis. nih.gov The proposed mechanism involves the activation of the endoplasmic reticulum (ER) stress response pathway. nih.gov

With clofarabine (B1669196): In acute myeloid leukemia (AML) cell lines and primary patient cells, combining temsirolimus with the nucleoside analogue clofarabine showed synergistic cytotoxic effects. oncotarget.com

With MEK inhibitors: The combination of temsirolimus and the MEK inhibitor trametinib (B1684009) has been shown to radiosensitize lung cancer cells, leading to increased apoptosis and prolonged cell cycle arrest. iiarjournals.org

With lenalidomide (B1683929): In lymphoma models, the combination of temsirolimus and the immunomodulatory agent lenalidomide has shown synergistic potential due to their overlapping effects on the PI3K/Akt/mTOR pathway. haematologica.org

Synergistic Effects with PI3K Inhibitors

A key strategy to enhance the efficacy of temsirolimus is to combine it with inhibitors of the phosphoinositide 3-kinase (PI3K) pathway. This approach aims to achieve a more complete vertical blockade of the PI3K/Akt/mTOR signaling cascade. plos.orgnih.gov

Combined Temsirolimus and Pan-PI3K Inhibitors (e.g., ZSTK474)

Preclinical studies have shown that combining temsirolimus with a pan-PI3K inhibitor, such as ZSTK474, can lead to synergistic inhibition of cancer cell growth. plos.orgnih.gov In endometrial cancer cell lines, the combination of temsirolimus and ZSTK474 synergistically decreased cell proliferation compared to either agent alone. aacrjournals.orgnih.gov

The mechanism behind this synergy involves the simultaneous targeting of both upstream (PI3K by ZSTK474) and downstream (mTORC1 by temsirolimus) components of the pathway. plos.orgnih.gov This dual inhibition effectively blocks the compensatory Akt activation often seen with temsirolimus monotherapy. aacrjournals.orgnih.gov While temsirolimus inhibits S6K phosphorylation, ZSTK474 acts upstream to prevent Akt activation. plos.org This combination has been shown to induce G0/G1 cell cycle arrest and cell death through autophagy and subsequent apoptosis. plos.orgnih.gov

Table 1: Preclinical Effects of Temsirolimus in Combination with ZSTK474

Cell Type Effect Mechanism of Action Reference
Endometrial Cancer Cells Synergistic decrease in cell growth Vertical blockade of PI3K/Akt/mTOR pathway, prevention of compensatory Akt phosphorylation nih.gov, plos.org, aacrjournals.org
Endometrial Cancer Cells G0/G1 cell cycle arrest Upregulation of p27 nih.gov, plos.org

Combined Temsirolimus and Dual PI3K/mTOR Inhibitors (e.g., BEZ235)

Dual PI3K/mTOR inhibitors, such as BEZ235, target both PI3K and mTORC1/mTORC2. plos.orgnih.gov Combining temsirolimus with BEZ235 has demonstrated strong synergistic effects in preclinical models of endometrial and ovarian cancer. spandidos-publications.comnih.gov

This combination provides a more comprehensive blockade of the PI3K/Akt/mTOR pathway. Temsirolimus effectively inhibits the S6K branch of mTORC1 signaling, while BEZ235 inhibits both PI3K and the 4E-BP1 branch of mTORC1 signaling, which is often unaffected by temsirolimus alone. plos.orgaacrjournals.orgnih.gov This dual action prevents the feedback activation of Akt and leads to a more potent inhibition of cell proliferation and survival. plos.orgnih.gov In endometrial cancer cells, the combination of temsirolimus and BEZ235 resulted in synergistic inhibition of cell growth, G0/G1 cell cycle arrest, and upregulation of the cell cycle inhibitor p27. plos.orgnih.gov In ovarian clear cell carcinoma cells, BEZ235 was more effective than temsirolimus at suppressing cell proliferation and inhibiting key pathway proteins. spandidos-publications.com

Table 2: Preclinical Effects of Temsirolimus in Combination with BEZ235

Cell Type Effect Mechanism of Action Reference
Endometrial Cancer Cells Synergistic inhibition of cell growth Complete blockade of PI3K/Akt/mTOR pathway (both S6K and 4E-BP1 branches) nih.gov, plos.org, aacrjournals.org
Endometrial Cancer Cells G0/G1 cell cycle arrest and p27 upregulation - nih.gov, plos.org

Molecular Mechanisms of Synergy

The synergistic effects of temsirolimus in combination with other agents, particularly those targeting the PI3K/Akt/mTOR pathway, are rooted in the complex feedback loops and parallel signaling pathways that govern cell growth and survival. While temsirolimus effectively inhibits mTORC1, leading to the dephosphorylation of its downstream target p70S6K, it can have limited or no effect on the phosphorylation of another key mTORC1 substrate, 4E-BP1. nih.govaacrjournals.org This incomplete inhibition allows for continued protein synthesis and cell proliferation. Furthermore, mTORC1 inhibition can trigger a feedback activation of Akt, a pro-survival kinase, which can counteract the anti-tumor effects of temsirolimus. nih.govaacrjournals.orgplos.org

Preclinical studies have shown that combining temsirolimus with PI3K inhibitors or dual PI3K/mTOR inhibitors can overcome these resistance mechanisms. nih.govplos.org One key molecular correlate of synergy is the complete abrogation of 4E-BP1 phosphorylation . nih.govaacrjournals.orgplos.org For instance, the dual PI3K/mTOR inhibitor BEZ235, when combined with temsirolimus, effectively inhibits 4E-BP1 phosphorylation, a task temsirolimus alone fails to accomplish. nih.govaacrjournals.org This dual blockade shuts down a critical pathway for protein translation.

Another crucial mechanism is the prevention of compensatory Akt phosphorylation . Temsirolimus monotherapy can lead to an increase in Akt phosphorylation, which promotes cell survival. nih.govplos.org The addition of a PI3K inhibitor, such as ZSTK474 or BEZ235, successfully blocks this feedback activation of Akt. aacrjournals.orgplos.org By preventing this escape mechanism, the combination therapy achieves a more potent and synergistic inhibition of cell survival signaling, ultimately leading to enhanced cell death. nih.govplos.org This synergistic effect on inhibiting both S6 kinase signaling (by temsirolimus) and 4E-BP1/Akt signaling (by the partner drug) has been observed to be effective regardless of the tumor's PTEN status, potentially broadening the range of tumors that could respond to this therapeutic approach. nih.govplos.org

Combination with Chemotherapeutic Agents

Preclinical research has consistently demonstrated that combining temsirolimus with traditional chemotherapeutic agents can lead to synergistic or additive anti-tumor effects. nih.gov This strategy leverages the distinct mechanisms of action of each drug class to enhance cytotoxicity, overcome resistance, and improve therapeutic outcomes in various cancer models.

Synergism with Irinotecan (B1672180)

The combination of temsirolimus and irinotecan has been explored in preclinical models, providing a rationale for its clinical investigation. nih.govclinicaltrials.gov Irinotecan is a topoisomerase I inhibitor that causes DNA damage, while temsirolimus blocks the mTOR pathway involved in cell growth and proliferation. Preclinical studies have suggested that resistance to temsirolimus could potentially be reversed by the addition of irinotecan. medicaljournalssweden.se The combination aims to simultaneously attack the cellular machinery for replication and the signaling pathways that promote survival, providing a two-pronged approach to inhibiting tumor growth. nih.govclinicaltrials.gov

Synergism with Cisplatin (B142131)

The combination of temsirolimus and the DNA-damaging agent cisplatin has shown significant synergistic activity in preclinical osteosarcoma models. aacrjournals.orgnih.gov In studies using human osteosarcoma xenografts (OS-1 and OS-33), the combination of temsirolimus and cisplatin resulted in significantly enhanced tumor growth inhibition compared to either drug used alone. aacrjournals.org Notably, this effect was synergistic in the OS-1 tumor model, which was resistant to cisplatin monotherapy. aacrjournals.org This suggests that temsirolimus can sensitize resistant tumors to the cytotoxic effects of cisplatin. The enhanced anti-tumor response from this combination highlights its potential as a more effective treatment strategy for osteosarcoma. aacrjournals.orgnih.gov

Synergism with Methotrexate (B535133)

A strong synergistic relationship between temsirolimus and methotrexate has been established in preclinical models of acute lymphoblastic leukemia (ALL). nih.gov The proposed mechanism involves the mTOR inhibitor-mediated degradation of cyclin D1, a protein linked to the synthesis of dihydrofolate reductase (DHFR), the target of methotrexate. nih.gov By reducing DHFR levels, temsirolimus may increase the sensitivity of ALL cells to methotrexate. In vitro studies using multiple ALL cell lines demonstrated a synergistic effect when combining methotrexate with temsirolimus. nih.gov Furthermore, in vivo studies using xenograft models of human ALL showed that the combination therapy produced durable remissions and was more effective than either agent alone. nih.gov This synergistic interaction has also been observed with other mTOR inhibitors and cytotoxic agents in ALL models. frontiersin.org

Synergism with Microtubule-Stabilizing Agents (e.g., Ixabepilone)

Preclinical studies have identified the combination of temsirolimus with microtubule-stabilizing agents, such as the epothilone (B1246373) B analog ixabepilone, as a potent and synergistic strategy, particularly in renal cell carcinoma (RCC). nih.gov Ixabepilone functions by promoting microtubule polymerization, which arrests cells in the G2-M phase of the cell cycle and induces apoptosis. nih.govgistsupport.org The combination of temsirolimus and ixabepilone has been shown to have synergistic anti-proliferative effects in multiple RCC cell lines. nih.gov The synergy is thought to be partly due to the activation of the endoplasmic reticulum (ER) stress response pathway. nih.gov This combination effectively attenuates downstream mTOR signaling and enhances cell death, providing a strong preclinical basis for its use in treating tumors like RCC that are often resistant to conventional chemotherapy. nih.gov

Impact on Cell Proliferation, Cell Cycle Progression, and Apoptosis in Preclinical Combination Studies

Across various preclinical models, the combination of temsirolimus with other agents consistently demonstrates a significant impact on fundamental cellular processes, leading to enhanced anti-tumor activity.

Cell Proliferation: Combination strategies almost universally result in a synergistic inhibition of cell proliferation. For example, combining temsirolimus with PI3K inhibitors (BEZ235, ZSTK474) synergistically decreased cell growth in endometrial cancer cell lines. aacrjournals.orgplos.org Similarly, its combination with cisplatin or ixabepilone led to significantly enhanced inhibition of tumor growth in osteosarcoma and renal cancer models, respectively. aacrjournals.orgnih.gov

Cell Cycle Progression: Temsirolimus combinations frequently induce cell cycle arrest, preventing cancer cells from dividing. The combination of temsirolimus with a PI3K/mTOR inhibitor resulted in a G0/G1 cell cycle arrest and upregulation of the cell cycle inhibitor p27. nih.govplos.org In contrast, combining temsirolimus with the microtubule-stabilizing agent ixabepilone arrests cells at the G2-M transition. nih.govgistsupport.org The combination of temsirolimus with clofarabine in acute myeloid leukemia (AML) models also induced a G0/G1-phase cell cycle arrest. nih.gov

Apoptosis: A key outcome of synergistic combinations with temsirolimus is the enhanced induction of apoptosis, or programmed cell death. In AML models, the combination of temsirolimus and clofarabine was more effective at inducing apoptosis than either drug alone, as evidenced by an increase in apoptotic cells and cleavage of caspases. nih.gov Likewise, combining temsirolimus with ixabepilone in RCC cells led to an increase in cell death via apoptosis. nih.gov The combination with the deubiquitylating enzyme inhibitor bAP15 also induced apoptosis in RCC cells to overcome temsirolimus resistance. aacrjournals.org

Table 1: Effects of Temsirolimus Combination Therapies on Cellular Processes in Preclinical Models

Combination Cancer Model Effect on Proliferation Effect on Cell Cycle Effect on Apoptosis Reference(s)
Temsirolimus + PI3K/mTOR Inhibitor (BEZ235) Endometrial Cancer Synergistic Inhibition G0/G1 Arrest Induces Cell Death plos.org, nih.gov, aacrjournals.org
Temsirolimus + Cisplatin Osteosarcoma Synergistic Inhibition Not Specified Increased Apoptosis aacrjournals.org, nih.gov
Temsirolimus + Methotrexate Acute Lymphoblastic Leukemia Synergistic Inhibition Not Specified Not Specified nih.gov
Temsirolimus + Ixabepilone Renal Cell Carcinoma Synergistic Inhibition G2-M Arrest Increased Apoptosis nih.gov
Temsirolimus + Clofarabine Acute Myeloid Leukemia Synergistic Inhibition G0/G1 Arrest Increased Apoptosis nih.gov

Combination with Other Targeted Agents

The rationale for combining temsirolimus with other targeted agents stems from the intricate network of signaling pathways that govern cancer cell growth, proliferation, and survival. By simultaneously inhibiting multiple key nodes in these pathways, it is possible to achieve a more comprehensive blockade of tumor-promoting signals.

Synergistic Effects with Histone Deacetylase Inhibitors (e.g., Vorinostat)

Preclinical studies have demonstrated that combining temsirolimus with the histone deacetylase (HDAC) inhibitor vorinostat (B1683920) results in synergistic anticancer activity, particularly in renal cell carcinoma (RCC). nih.gov This combination has been shown to dramatically reduce the expression of survivin, an inhibitor of apoptosis protein often implicated in drug resistance. nih.govresearchgate.net While each agent alone can modestly decrease survivin levels, their combined use leads to a significant reduction, correlating with an induction of apoptosis. nih.gov

Furthermore, this combination has been observed to enhance the inhibition of angiogenesis. nih.gov In vivo studies using RCC xenograft models have confirmed that the temsirolimus and vorinostat combination leads to greater tumor growth inhibition and apoptosis compared to single-agent treatment. nih.govoncotarget.com The proposed mechanism involves the dual effect of decreasing survivin levels, which promotes apoptosis and inhibits tumor cell proliferation, and reducing vascular endothelial growth factor (VEGF) levels, leading to decreased angiogenesis. researchgate.net

Table 1: Preclinical Findings of Temsirolimus and Vorinostat Combination

Model System Key Findings Reference
Renal Cell Carcinoma (RCC) cell lines Synergistic improvement in anticancer activity, measured by cell viability, clonogenic survival, and apoptosis. nih.gov
RCC xenograft models Augmented anticancer activity, dramatic reduction in survivin expression, and enhanced inhibition of angiogenesis. nih.govresearchgate.net

Synergistic Effects with Met Inhibitors (e.g., Crizotinib)

Preclinical evidence in neuroblastoma models suggests that combining an mTOR inhibitor like temsirolimus with the ALK/MET inhibitor crizotinib (B193316) can overcome relative resistance to ALK inhibitors. asco.orgexlibrisgroup.com The rationale for this combination is strengthened by the understanding that the ALK receptor can stabilize MYCN, a key oncogene in neuroblastoma, through the PI3K-Akt pathway. nih.gov By inhibiting both ALK and mTOR, this combination therapy aims to disrupt this oncogenic signaling more effectively. nih.gov This preclinical rationale has led to the initiation of clinical trials to evaluate the combination of crizotinib and temsirolimus in pediatric patients with relapsed or refractory neuroblastoma. asco.orgexlibrisgroup.comonderzoekmetmensen.nl

Synergy with Akt Inhibitors (e.g., Perifosine)

The combination of temsirolimus with the Akt inhibitor perifosine (B1684339) has shown synergistic antitumor effects in preclinical models of malignant glioma and neuroblastoma. researchgate.netaetna.comascopubs.orgnih.gov The PI3K/Akt/mTOR pathway is frequently activated in these cancers, making it a key therapeutic target. researchgate.netaetna.comascopubs.org Preclinical data indicate that the dual inhibition of mTOR by temsirolimus and Akt by perifosine leads to extensive tumor apoptosis and cell-cycle arrest. researchgate.netascopubs.org This is based on the premise that direct inhibition of Akt can overcome the activation of Akt that can occur as a feedback mechanism to mTOR inhibition. nih.govdovepress.com Studies in pediatric glioma models demonstrated that this combination is more potent at inhibiting the PI3K/Akt/mTOR axis than either agent alone. researchgate.net In neuroblastoma, perifosine has been shown to decrease Akt phosphorylation and increase caspase-dependent apoptosis. nih.govdovepress.com

Table 2: Preclinical and Clinical Rationale for Temsirolimus and Perifosine Combination

Cancer Type Rationale Key Findings Reference
Malignant Glioma Aberrant PI3K/AKT/mTOR signaling. Synergistic anti-tumor effects, extensive tumor apoptosis, and cell-cycle arrest in preclinical models. researchgate.netaetna.comascopubs.org

Combined Treatment with Autophagy Inhibitors (e.g., Chloroquine)

Inhibition of mTOR by temsirolimus can induce a pro-survival cellular process known as autophagy. nih.govspandidos-publications.com Combining temsirolimus with an autophagy inhibitor, such as chloroquine (B1663885) or its derivative hydroxychloroquine (B89500), has been shown to augment cell death and produce synergistic cytotoxicity in preclinical models of various cancers, including colorectal cancer, melanoma, and renal cell carcinoma. nih.govspandidos-publications.comnih.govresearchgate.net

In colorectal cancer cells, the combination of temsirolimus and chloroquine has been found to significantly potentiate the antitumor activity of temsirolimus both in vitro and in vivo. nih.govresearchgate.net This enhanced effect is associated with an increase in apoptosis, as indicated by a higher Bax/Bcl-2 ratio. nih.govresearchgate.net Furthermore, this combination has been shown to increase radiosensitivity in colorectal cancer cells by co-inhibiting both mTOR and autophagy. spandidos-publications.com Preclinical studies in melanoma and renal cell carcinoma models also support the synergistic antitumor activity of combining an mTOR inhibitor with an autophagy inhibitor. nih.gov

Preclinical Evaluation of Concurrent versus Sequential Combination Administration Strategies

The optimal scheduling of temsirolimus with cytotoxic chemotherapy is a critical factor in maximizing therapeutic benefit. Preclinical studies have compared concurrent (simultaneous) and sequential administration strategies to determine the most effective approach.

One study investigated the effects of concurrent and sequential administration of temsirolimus with chemotherapy (docetaxel or 5-fluorouracil) in human prostate and breast cancer cells and xenografts. aacrjournals.orgnih.gov The rationale for concurrent scheduling is to potentially up-regulate cell death pathways at the time of chemotherapy administration. aacrjournals.orgnih.gov Conversely, sequential treatment might be superior by inhibiting tumor cell repopulation between chemotherapy cycles and avoiding the cytostatic effect of temsirolimus that could protect cancer cells from cycle-active chemotherapy. aacrjournals.orgnih.gov

The results of this preclinical evaluation were dependent on the sensitivity of the cancer cells to temsirolimus. For prostate cancer cell lines (PC-3 and LnCaP), which were more sensitive to temsirolimus, concurrent treatment with docetaxel (B913) appeared to be superior to sequential scheduling in xenograft models. aacrjournals.orgnih.gov However, in a breast cancer cell line (MDA-468) and its corresponding xenograft model, which were less sensitive to temsirolimus, no significant schedule dependence was observed. aacrjournals.orgnih.gov These findings suggest that for tumors sensitive to temsirolimus, concurrent administration with chemotherapy may provide a greater therapeutic effect. aacrjournals.orgnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Temsirolimus Torisel
Vorinostat
Crizotinib
Perifosine
Chloroquine
Docetaxel
5-Fluorouracil
Hydroxychloroquine
Cisplatin
Everolimus (B549166)
Sirolimus
Bevacizumab
Vinblastine
Ixabepilone
Paclitaxel
Lenalidomide
Ribociclib
Ceritinib
Lorlatinib
Ridaforolimus
Valproic acid
Bortezomib

Advanced Preclinical Models and Methodologies in Temsirolimus Research

In Vitro Cell Line Models

Establishment and Characterization of Temsirolimus-Sensitive and -Resistant Cancer Cell Lines

The development of temsirolimus-resistant cancer cell lines is a critical tool for understanding the mechanisms of drug resistance and for developing strategies to overcome it. These resistant cell lines are typically generated in the laboratory by exposing parental, or temsirolimus-sensitive, cancer cells to gradually increasing concentrations of the drug over an extended period. oncotarget.comnih.gov This process mimics the clinical scenario where tumors develop resistance to therapy over time.

For instance, temsirolimus-resistant renal cell carcinoma (RCC) cell lines, including Caki-1, KTCTL-26, and A498, have been established by exposing the parental cells to the drug for over a year. nih.gov Similarly, temsirolimus-resistant bladder cancer cell lines, UMUC3res and RT112res, were created through stepwise increases in temsirolimus (B1684623) concentration, from 1 nmol/ml up to 1 μmol/ml, over 12 months. oncotarget.com

Characterization of these resistant cell lines often reveals key molecular changes that contribute to their drug-resistant phenotype. A common finding is the reactivation of the PI3K/Akt/mTOR signaling pathway, which temsirolimus is designed to inhibit. oncotarget.commdpi.com This can occur through various mechanisms, including mutations in the FKBP-12 binding domain of mTOR, which reduces the drug's binding affinity. aacrjournals.org Other alterations observed in resistant cells include the downregulation of tumor suppressor proteins like p27, p53, and p73, and changes in the expression and localization of integrins, which are involved in cell adhesion and migration. nih.govnih.gov

The development of resistance can also be associated with changes in the cell cycle. For example, long-term treatment of bladder cancer cells with temsirolimus led to a significant increase in the S and G2/M phases of the cell cycle, indicating that the cells had overcome the drug's inhibitory effects on proliferation. nih.gov

Cell LineCancer TypeMethod of Resistance InductionKey Resistance MechanismsReference
Caki-1, KTCTL-26, A498Renal Cell Carcinoma12-month exposure to temsirolimusAltered ITGA7 expression, increased chemotaxis nih.gov
UMUC3, RT112Bladder CancerStepwise increase in temsirolimus concentration over 12 monthsReactivation of Akt/mTOR pathway, downregulation of p27, p53, p73 oncotarget.comnih.gov
ACHNKidney CancerNot specifiedActivation of mTORC2 leading to Akt and MAPK phosphorylation mdpi.com

Utilization of 2D Monolayer and 3D Spheroid Culture Systems for Temsirolimus Efficacy Assessment

The evaluation of temsirolimus efficacy in preclinical research utilizes both traditional two-dimensional (2D) monolayer and more advanced three-dimensional (3D) spheroid culture systems. While 2D cultures, where cells grow in a single layer on a flat surface, have been foundational in cancer research, 3D spheroid models are increasingly recognized for their ability to more accurately mimic the in vivo tumor microenvironment. nih.gov

Spheroids are aggregates of cancer cells that grow in a 3D structure, creating gradients of nutrients, oxygen, and drug penetration that are similar to those found in solid tumors. nih.gov This complex architecture can influence drug response, and studies have shown that cells grown in 3D spheroids can exhibit different sensitivities to temsirolimus compared to their 2D counterparts.

For example, temsirolimus has been shown to have a cytostatic effect on malignant pleural mesothelioma cell lines cultured as both adherent monolayers and as nonadherent spheroids. nih.gov In another study, treatment with 5 µM of temsirolimus was effective in slowing the growth of melanoma spheroids. mdpi.com

A particularly innovative approach involves the use of 3D models that incorporate other cell types found in the tumor microenvironment, such as bone marrow mesenchymal stem cells and human umbilical vein endothelial cells, to create a more realistic bone metastasis model for breast cancer. bohrium.comresearchgate.netdoaj.org In this complex 3D system, temsirolimus treatment was shown to reduce the levels of mTOR-related proteins in cancer stem cells. bohrium.comresearchgate.netdoaj.org

These findings highlight the importance of using 3D culture systems to complement traditional 2D assays for a more comprehensive assessment of temsirolimus efficacy.

Methodologies for Assessing Cell Proliferation, Viability, Cell Cycle Distribution, and Apoptosis (e.g., MTS assay, flow cytometry, clonogenic assays)

A variety of well-established methodologies are employed to assess the effects of temsirolimus on cancer cells in vitro. These assays provide quantitative data on cell proliferation, viability, cell cycle distribution, and apoptosis.

Cell Proliferation and Viability Assays:

MTS/MTT Assays: These are colorimetric assays widely used to assess cell viability. invivogen.com The principle behind these assays is the reduction of a tetrazolium salt (MTS or MTT) by metabolically active cells to form a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells. bohrium.com Studies have used MTS and MTT assays to demonstrate the dose-dependent inhibition of cell proliferation and viability by temsirolimus in various cancer cell lines, including bladder cancer, head and neck squamous cell carcinoma, and non-small-cell lung carcinoma. researchgate.netnih.gov However, it is important to note that factors such as cellular metabolic changes can sometimes lead to an over- or underestimation of cell viability with these assays. bohrium.com

Clonogenic Assays: This assay assesses the long-term survival and proliferative capacity of single cells. It measures the ability of a single cell to grow into a colony. Clonogenic survival assays have been used to demonstrate the radiosensitizing effects of temsirolimus, showing a decrease in the survival rate of lung cancer cells when the drug is combined with radiation. iiarjournals.orgoup.com It has also been used to evaluate the impact of temsirolimus on the clonal growth of bladder cancer cells. mdpi.com

Cell Cycle Analysis:

Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with propidium iodide (PI), a fluorescent dye that binds to DNA, and the DNA content is measured by a flow cytometer. Temsirolimus has been shown to induce cell cycle arrest, often in the G0/G1 or G2/M phase, in various cancer cell lines, including acute myeloid leukemia and non-small-cell lung carcinoma. iiarjournals.orgnih.gov

Apoptosis Assays:

Flow Cytometry with Annexin V/PI Staining: This is a standard method for detecting and quantifying apoptosis. Annexin V is a protein that binds to phosphatidylserine, a lipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is used to identify necrotic or late apoptotic cells with compromised membrane integrity. This method has been used to show that temsirolimus, alone or in combination with other agents, can induce apoptosis in various cancer cells, including renal cell carcinoma and non-small-cell lung carcinoma. iiarjournals.orgresearchgate.netspandidos-publications.com

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. This method has been used to confirm the induction of apoptosis by temsirolimus in combination with other compounds in renal cell carcinoma cells. spandidos-publications.com

AssayPurposePrincipleApplication in Temsirolimus ResearchReference
MTS/MTT Assay Measures cell viability and proliferationColorimetric assay based on the metabolic reduction of tetrazolium salt by viable cells.Demonstrating dose-dependent inhibition of proliferation in various cancer cell lines. invivogen.comresearchgate.netnih.gov
Clonogenic Assay Assesses long-term cell survival and proliferative capacityMeasures the ability of a single cell to form a colony.Evaluating the radiosensitizing effects of temsirolimus and its impact on clonal growth. iiarjournals.orgoup.commdpi.com
Flow Cytometry (PI Staining) Analyzes cell cycle distributionMeasures DNA content of cells stained with propidium iodide.Showing temsirolimus-induced cell cycle arrest in different cancer types. iiarjournals.orgnih.govspandidos-publications.com
Flow Cytometry (Annexin V/PI) Detects and quantifies apoptosisIdentifies early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.Demonstrating temsirolimus-induced apoptosis alone or in combination therapies. iiarjournals.orgmdpi.comresearchgate.netspandidos-publications.com
TUNEL Assay Detects DNA fragmentation in late apoptosisLabels the ends of fragmented DNA.Confirming apoptosis induction by temsirolimus in combination treatments. spandidos-publications.com

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models

Establishment and Characterization of Temsirolimus Xenograft Models in Immunodeficient Mice

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer research. nih.gov These models allow for the study of tumor growth and the evaluation of anti-cancer therapies in a living organism. For temsirolimus research, xenograft models are typically established by subcutaneously injecting human cancer cell lines into immunodeficient mouse strains such as nude or severe combined immunodeficiency (SCID) mice. nih.govnih.gov

Once tumors are established, mice are treated with temsirolimus, and tumor growth is monitored over time to assess the drug's efficacy. These studies have demonstrated the in vivo anti-tumor activity of temsirolimus against a range of cancers, including malignant pleural mesothelioma, oral squamous cell carcinoma, and lung cancer. nih.goviiarjournals.orgnih.gov In some cases, temsirolimus has been shown to not only inhibit tumor growth but also to suppress processes like bone destruction associated with certain cancers. nih.gov

Furthermore, xenograft models are valuable for studying the effects of temsirolimus in combination with other therapies, such as radiotherapy. For instance, in vivo studies have revealed that co-administration of temsirolimus with other drugs can sensitize lung cancer xenografts to radiotherapy. iiarjournals.org

Utility of PDX Models for Recapitulating Molecular and Histologic Characteristics of Human Tumors and Predicting Treatment Efficacy

Patient-derived xenograft (PDX) models are a more recent and advanced preclinical model where tumor fragments from a patient are directly implanted into immunodeficient mice. ub.eduspandidos-publications.comnih.gov A key advantage of PDX models is their ability to closely recapitulate the molecular and histological characteristics of the original human tumor. nih.govaacrjournals.org This high fidelity makes them a powerful tool for translational cancer research, with the potential to predict patient response to treatment. nih.govamegroups.orgmdpi.com

The establishment of PDX models involves implanting fresh tumor tissue, either from a primary tumor or a metastatic site, into immunodeficient mice, most commonly NOD/SCID or NSG mice. spandidos-publications.comaacrjournals.org The tumor can be implanted subcutaneously or orthotopically (into the corresponding organ of origin). ub.edu Once established, these PDX models can be passaged from mouse to mouse for further studies. spandidos-publications.com

In the context of temsirolimus research, PDX models have been instrumental in demonstrating the drug's efficacy in a setting that more closely mirrors the clinical situation. For example, PDX models of fibrolamellar hepatocellular carcinoma (FLHCC) successfully recapitulated the original tumor and showed a significant response to single-agent temsirolimus. nih.govnih.goviiarjournals.orgresearchgate.net This study also highlighted the upregulation of the mTOR pathway in metastatic FLHCC tissue, providing a rationale for the observed treatment effect. nih.govnih.govresearchgate.net

PDX models are also being used to guide personalized medicine. By testing different drugs on a patient's PDX model, it may be possible to identify the most effective treatment for that individual. amegroups.org While still a developing area, the use of PDX models holds great promise for optimizing cancer therapies and improving patient outcomes.

Evaluation of Tumor Growth Inhibition and Regression in vivo

The in vivo efficacy of temsirolimus in inhibiting tumor growth has been extensively evaluated using various preclinical models, most notably patient-derived xenograft (PDX) and cell line-derived xenograft models. These studies are crucial for understanding the drug's potential therapeutic applications across different cancer types.

In a study on malignant pleural mesothelioma (MPM), temsirolimus demonstrated significant activity against MPM xenograft models in immunodeficient mice, both as a single agent and in combination with cisplatin (B142131). nih.gov This suggests a potential synergistic effect with conventional chemotherapy. Similarly, in preclinical models of renal cell carcinoma (RCC), temsirolimus significantly inhibited the growth of xenograft tumors. plos.org Research comparing temsirolimus with a dual mTORC1/mTORC2 inhibitor, Ku0063794, in an RCC xenograft model showed that both drugs resulted in significant inhibition of tumor growth compared to the control group. researchgate.net

A noteworthy study utilizing a patient-derived xenograft model of metastatic fibrolamellar hepatocellular carcinoma (FL-HCC) demonstrated a significant response to single-agent temsirolimus with minimal toxicity. iiarjournals.org Mice treated with temsirolimus showed a significant reduction in tumor volume over the 29-day study period compared to the vehicle-treated group. iiarjournals.org This highlights the value of PDX models in recapitulating human tumor biology and predicting treatment response. In colorectal cancer models, temsirolimus inhibited tumor growth not only through direct effects on cancer cells but also via anti-angiogenic mechanisms. aetna.com

The following table summarizes key findings from in vivo studies on temsirolimus-mediated tumor growth inhibition:

Cancer TypeModelKey Findings
Malignant Pleural MesotheliomaXenograftHighly active as a single agent and synergistic with cisplatin. nih.gov
Renal Cell CarcinomaXenograftSignificant inhibition of tumor growth. plos.orgresearchgate.net
Metastatic Fibrolamellar HCCPDXSignificant reduction in tumor volume with minimal toxicity. iiarjournals.org
Colorectal CancerXenograftInhibition of tumor growth via direct and anti-angiogenic effects. aetna.com
Multiple MyelomaXenograftDose-dependent antitumor responses. medchemexpress.com

These in vivo studies consistently demonstrate the potent anti-tumor activity of temsirolimus across a range of malignancies, providing a strong rationale for its clinical development and use.

Assessment of Antiangiogenic Effects in vivo (e.g., Microvessel Density, Matrigel Plug Assay)

Temsirolimus exerts a significant portion of its antitumor activity through the inhibition of angiogenesis, the formation of new blood vessels that are critical for tumor growth and metastasis. This has been demonstrated in various in vivo models, primarily through the assessment of microvessel density and the Matrigel plug assay.

The Matrigel plug assay is a widely used in vivo method to quantify angiogenesis. unibs.it In studies involving temsirolimus, the drug has been shown to inhibit vessel formation in Matrigel plugs, indicating its direct antiangiogenic potential. nih.gov This effect is, at least in part, mediated by the inhibition of vascular endothelial growth factor (VEGF) production by tumor cells. nih.gov Temsirolimus has been shown to reduce VEGF levels under both normal and low-oxygen conditions. nih.gov

The antiangiogenic effects of temsirolimus are not limited to its direct action on endothelial cells. By inhibiting the mTOR pathway, temsirolimus can disrupt the production of key angiogenic factors by cancer cells, thereby indirectly suppressing angiogenesis. aetna.comnih.gov

The following table summarizes the key findings related to the antiangiogenic effects of temsirolimus in vivo:

Assay/ModelCancer TypeKey Findings
Matrigel Plug AssayBreast CancerInhibited VEGF-stimulated vessel formation. nih.govmdpi.com
Xenograft ModelRhabdomyosarcomaReduced microvessel density, associated with decreased HIF-1α and VEGF. mdpi.com
Xenograft ModelColorectal CancerAnti-angiogenic effect contributed to tumor growth inhibition. aetna.com
Xenograft ModelRenal Cell CarcinomaDecreased tumor angiogenesis. plos.org

Molecular and Cellular Characterization Methodologies

Western Blot Analysis for Protein Phosphorylation and Expression (e.g., pS6K, 4E-BP1, Akt, ERK, STAT3, LC3, p62)

Western blot analysis is an indispensable tool in temsirolimus research for elucidating the drug's mechanism of action at the molecular level. It allows for the detection and quantification of specific proteins and their phosphorylation status, providing insights into the signaling pathways affected by temsirolimus.

A primary application of Western blotting in this context is to confirm the inhibition of the mTOR pathway. Temsirolimus treatment leads to a potent blockade of mTOR-mediated signals, which is visualized by a decrease in the phosphorylation of downstream targets such as p70S6 kinase (pS6K) and 4E-binding protein 1 (4E-BP1). nih.govplos.org The phosphorylation of ribosomal protein S6 (S6), a substrate of pS6K, is also commonly assessed and shows a decrease upon temsirolimus treatment. nih.gov

Western blot analysis is also crucial for studying the interplay between the mTOR pathway and other signaling cascades. For instance, while temsirolimus primarily targets mTORC1, its effects on the mTORC2 complex and the Akt signaling pathway are also investigated. researchgate.netnih.gov Studies have shown that temsirolimus can affect Akt phosphorylation, though the specific effects can vary. nih.gov The impact of temsirolimus on other pathways, such as the Raf/MEK/ERK pathway, can also be assessed to understand potential resistance mechanisms or synergistic effects with other drugs. nih.gov

Furthermore, Western blotting is used to investigate the role of temsirolimus in inducing autophagy. This is typically assessed by measuring the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3) and p62/SQSTM1. An increase in the conversion of LC3-I to LC3-II and changes in p62 levels are indicative of altered autophagic flux. nih.govmolbiolcell.org

The table below provides examples of proteins commonly analyzed by Western blot in temsirolimus research and their significance:

ProteinSignificance
p-S6K, p-4E-BP1, p-S6Markers of mTORC1 inhibition. nih.govplos.orgnih.gov
p-AktAssessment of mTORC2 and PI3K pathway activity. researchgate.netnih.gov
ERKEvaluation of the Raf/MEK/ERK signaling pathway. nih.gov
STAT3Investigation of interconnected signaling pathways.
LC3-II/LC3-I ratio, p62Indicators of autophagy induction and flux. nih.govmolbiolcell.org

Flow Cytometry for Detailed Cell Cycle Analysis and Apoptosis Assessment

Flow cytometry is a powerful technique used in temsirolimus research to analyze the effects of the drug on the cell cycle and apoptosis at the single-cell level. This method provides detailed quantitative data on cellular processes that are fundamental to cancer progression and treatment response.

Temsirolimus has been shown to induce cell cycle arrest, primarily in the G1 phase. aetna.com Flow cytometric analysis of DNA content, typically using propidium iodide (PI) staining, allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment with temsirolimus often results in an accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases, indicating a block in cell cycle progression. nih.gov

In addition to cell cycle analysis, flow cytometry is extensively used to assess apoptosis, or programmed cell death. A common method involves staining cells with Annexin V and a viability dye like PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. nih.goviiarjournals.org Studies have shown that temsirolimus, either alone or in combination with other agents, can induce apoptosis in various cancer cell lines. iiarjournals.orgspandidos-publications.comresearchgate.net For example, in non-small cell lung cancer cells, the combination of temsirolimus and trametinib (B1684009) led to a significant increase in radiation-induced apoptosis as measured by Annexin V staining. iiarjournals.org

The following table summarizes the applications of flow cytometry in temsirolimus research:

AnalysisMethodKey Findings
Cell CyclePropidium Iodide (PI) StainingInduction of G0/G1 phase arrest. aetna.comnih.gov
ApoptosisAnnexin V / PI StainingIncreased apoptosis, particularly in combination therapies. nih.goviiarjournals.orgspandidos-publications.comresearchgate.net

These flow cytometry-based assays provide critical insights into the cytostatic and cytotoxic effects of temsirolimus, helping to elucidate its mechanisms of action and identify potential combination therapies.

Immunohistochemistry for Target Engagement and Biomarker Expression in Tissue Samples (e.g., p-mTOR, CD34, pS6)

Immunohistochemistry (IHC) is a vital technique in temsirolimus research for visualizing the expression and localization of specific proteins within the context of tissue architecture. This method is crucial for validating in vitro findings in a more clinically relevant setting, such as tumor biopsies and xenograft tissues.

A key application of IHC is to assess the activation status of the mTOR pathway in tumor specimens. This is often achieved by staining for the phosphorylated form of mTOR (p-mTOR). nih.gov For instance, in malignant pleural mesothelioma, strong immunoreactivity for p-mTOR was observed in tumor tissues but not in adjacent normal tissues, indicating pathway activation in the cancer. nih.gov Similarly, the expression of downstream effectors of mTOR, such as phosphorylated S6 ribosomal protein (pS6), can be evaluated by IHC to confirm target engagement and pathway inhibition by temsirolimus. amegroups.orgtandfonline.com High expression of pS6 has been suggested as a potential predictive biomarker for response to mTOR inhibitors in renal cell carcinoma. amegroups.org

IHC is also instrumental in evaluating the antiangiogenic effects of temsirolimus in vivo. By staining for endothelial cell markers like CD31 or CD34, it is possible to quantify microvessel density within the tumor. A reduction in CD34-positive vessels following temsirolimus treatment provides direct evidence of its antiangiogenic activity.

The following table highlights key proteins analyzed by IHC in temsirolimus research and their significance:

Protein MarkerSignificance
p-mTORIndicates activation of the mTOR pathway in tumor tissue. nih.gov
pS6Confirms target engagement and downstream inhibition of the mTOR pathway; potential predictive biomarker. amegroups.orgtandfonline.com
CD34 / CD31Endothelial cell markers used to quantify microvessel density and assess antiangiogenic effects.

IHC provides invaluable spatial information that complements the quantitative data obtained from methods like Western blotting and flow cytometry, offering a comprehensive understanding of temsirolimus's effects in the tumor microenvironment.

Transcriptome Profiling and Gene Set Enrichment Analysis in Resistance Studies

The development of resistance to temsirolimus is a significant clinical challenge. Transcriptome profiling, often performed using techniques like RNA sequencing, has emerged as a powerful tool to understand the molecular mechanisms underlying both intrinsic and acquired resistance. This approach allows for a global analysis of gene expression changes in resistant versus sensitive cancer cells.

By comparing the transcriptomes of temsirolimus-sensitive and -resistant cell lines, researchers can identify genes and signaling pathways that are differentially regulated. For example, in a study on mantle cell lymphoma (MCL), transcriptome profiling revealed a significant upregulation of the PI3K/AKT/mTOR, RAS signaling, and several receptor tyrosine kinase (RTK)-dependent pathways in temsirolimus-resistant cells. firstwordpharma.com Notably, the gene for the MET proto-oncogene was among the most highly upregulated in resistant cells. firstwordpharma.com

Gene Set Enrichment Analysis (GSEA) is a computational method used to interpret the results of transcriptome profiling. mdpi.com Instead of focusing on individual genes, GSEA determines whether a predefined set of genes, often representing a specific biological pathway, shows statistically significant, concordant differences between two biological states (e.g., resistant vs. sensitive). mdpi.com In the MCL study, GSEA confirmed the enrichment of pathways related to PI3K/AKT/mTOR and RTK signaling in the resistant phenotype. firstwordpharma.com

This comprehensive analysis of gene expression provides critical insights into the adaptive mechanisms that cancer cells employ to overcome mTOR inhibition. The identification of upregulated survival pathways, such as those driven by MET, can suggest novel therapeutic strategies to overcome resistance, for instance, by combining temsirolimus with an inhibitor of the identified pathway, like a MET inhibitor. firstwordpharma.com

The following table summarizes the application of these methodologies in temsirolimus resistance research:

MethodologyApplicationKey Findings in Resistance
Transcriptome Profiling (e.g., RNA-seq)Identifies differentially expressed genes between sensitive and resistant cells.Upregulation of genes in alternative survival pathways (e.g., MET). firstwordpharma.com
Gene Set Enrichment Analysis (GSEA)Determines enrichment of specific biological pathways in the resistant phenotype.Upregulation of PI3K/AKT/mTOR, RAS, and RTK signaling pathways. firstwordpharma.com

These advanced genomic approaches are crucial for dissecting the complex landscape of drug resistance and for the rational design of next-generation therapeutic strategies.

Biomarker Discovery and Predictive Preclinical Research for Temsirolimus

Identification of Preclinical Sensitivity and Resistance Markers

Correlation of Basal Pathway Component Levels with Temsirolimus (B1684623) Sensitivity

Preclinical studies have consistently demonstrated a link between the baseline status of the PI3K/Akt/mTOR signaling pathway and a tumor's initial sensitivity to Temsirolimus. Key components of this pathway, particularly the expression levels of PTEN and the phosphorylation state of Akt, have emerged as significant predictive markers.

Research in various cancer cell lines, including endometrial and renal cell carcinoma, has shown that tumors with a loss or mutation of the tumor suppressor gene PTEN tend to be more sensitive to mTOR inhibition. plos.org Loss of PTEN function leads to the constitutive activation of the PI3K/Akt pathway, resulting in high basal levels of phosphorylated Akt (phospho-Akt). plos.org This heightened baseline signaling appears to render the cells more dependent on the mTOR pathway for survival and proliferation, thus increasing their vulnerability to inhibitors like Temsirolimus. plos.orgnih.gov

Specifically, high baseline levels of phospho-Akt at serine 473 (S473) and threonine 308 (T308) have been correlated with increased sensitivity to Temsirolimus in endometrial cancer cell lines. plos.orgresearchgate.net Conversely, cells exhibiting low basal levels of phospho-Akt are often primarily resistant to the drug. plos.orgresearchgate.net This suggests that the intrinsic activation state of Akt can serve as a valuable biomarker for predicting initial sensitivity.

Interactive Table: Basal Pathway Components and Temsirolimus Sensitivity

BiomarkerStatusCorrelation with Temsirolimus SensitivityCancer Models
PTEN Loss/MutationIncreased SensitivityEndometrial Cancer, Prostate Cancer, various cancer cell lines plos.orgnih.gov
Basal phospho-Akt (S473 & T308) High LevelsIncreased SensitivityEndometrial Cancer, various cancer cell lines plos.orgresearchgate.net
Basal phospho-Akt Low LevelsPrimary ResistanceEndometrial Cancer plos.orgresearchgate.net

Identification of Feedback Activation Signatures as Markers of Resistance

A significant challenge in Temsirolimus therapy is the development of acquired resistance. A primary mechanism underlying this resistance is the activation of a negative feedback loop. Temsirolimus, as an allosteric inhibitor of mTOR Complex 1 (mTORC1), suppresses the downstream signaling of S6 kinase 1 (S6K1). mdpi.com Under normal conditions, S6K1 phosphorylates and inhibits insulin (B600854) receptor substrate 1 (IRS-1), creating a negative feedback loop that dampens PI3K/Akt signaling. mdpi.com

When Temsirolimus inhibits mTORC1, this negative feedback is relieved, leading to the hyperactivation of upstream signaling molecules. nih.gov This results in the increased phosphorylation and activation of Akt through the mTOR Complex 2 (mTORC2), which is largely insensitive to rapamycin (B549165) analogs like Temsirolimus. plos.orgnih.govnih.gov This compensatory increase in Akt phosphorylation, particularly at the S473 site, promotes cell survival and proliferation, effectively circumventing the mTORC1 blockade and leading to drug resistance. plos.orgresearchgate.net Therefore, the emergence of this feedback activation signature, characterized by elevated mTORC2/Akt phosphorylation following Temsirolimus treatment, is a strong indicator of acquired resistance. plos.orgnih.govnih.gov

Upregulation of Specific Genes or Proteins as Predictive Resistance Biomarkers

Beyond the core components of the mTOR pathway, preclinical research has identified other genes and proteins whose upregulation can predict resistance to Temsirolimus.

MET: The receptor tyrosine kinase MET, when overexpressed or amplified, can drive resistance to mTOR inhibitors. MET signaling can activate the PI3K/Akt pathway independently of or downstream from the point of mTORC1 inhibition, providing an escape route for cancer cells. acs.org

Integrin α7 (ITGA7): Studies in renal cell carcinoma (RCC) have implicated integrin α7 in acquired resistance to Temsirolimus. nih.govnih.gov Temsirolimus-resistant RCC cells have been shown to exhibit increased surface expression of ITGA7. nih.gov This upregulation is associated with a translocation of the protein from the cell's interior to its surface and is linked to increased chemotactic activity and migratory potential of the cancer cells. nih.govnih.govcolab.ws Knockdown of ITGA7 in resistant cells paradoxically increased their motility, suggesting a complex role for this integrin in mediating resistance and invasion. nih.gov

Pharmacodynamic Biomarkers in Preclinical Studies

Pharmacodynamic biomarkers are crucial for confirming that a drug is engaging its target and exerting the expected biological effect. In the context of Temsirolimus, these markers are typically downstream effectors of the mTOR pathway.

Assessment of Inhibition of Downstream mTOR Effectors in Peripheral Blood Mononuclear Cells (PBMCs) and Tumor Tissue

The inhibition of mTORC1 activity by Temsirolimus leads to the dephosphorylation of its key downstream substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Measuring the phosphorylation status of these proteins, particularly phosphorylated S6 ribosomal protein (pS6), which is a substrate of S6K, serves as a direct indicator of target engagement.

Preclinical studies have successfully used both tumor tissue and surrogate tissues like peripheral blood mononuclear cells (PBMCs) to assess the pharmacodynamic effects of Temsirolimus. nih.goviiarjournals.org A significant reduction in the levels of pS6 in both tumor tissue and PBMCs has been observed following Temsirolimus treatment, demonstrating effective mTORC1 inhibition. iiarjournals.org While changes in pS6 levels in PBMCs often reflect those in the tumor, the correlation for other markers like p4E-BP1 can be less consistent across different tissues and cancer types. iiarjournals.orgiiarjournals.org Nonetheless, monitoring these downstream effectors in accessible tissues like PBMCs provides a valuable, minimally invasive method for assessing the biological activity of Temsirolimus in preclinical models. nih.govresearchgate.net

Interactive Table: Pharmacodynamic Biomarkers for Temsirolimus

BiomarkerTissueChange with TemsirolimusSignificance
phospho-S6 (pS6) Tumor Tissue, PBMCsDecreaseIndicates mTORC1 inhibition iiarjournals.org
phospho-p70S6K (pp70S6K) PBMCsDecreaseIndicates mTORC1 inhibition researchgate.net
phospho-4E-BP1 (p4E-BP1) Tumor TissueDecreaseIndicates mTORC1 inhibition (less consistent in PBMCs) iiarjournals.org

Exploration of ER Stress-Induced Proteins as Early Response Biomarkers

Recent research has uncovered a novel mechanism of action for Temsirolimus that involves the induction of the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). plos.org This effect appears to be distinct from its canonical role as an mTOR inhibitor. plos.org

Treatment of sarcoma cells with Temsirolimus has been shown to induce key markers of the UPR, including the splicing of X-box binding protein 1 (XBP1) mRNA and the increased expression of UPR target genes like BiP (also known as GRP78) and CHOP. plos.org In some contexts, particularly in combination with other agents, the induction of ER stress proteins like BiP and CHOP has been proposed as a potential early biomarker for a positive therapeutic response. e-century.us The activation of the UPR, indicated by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and the splicing of Xbp-1, may therefore serve as a useful biomarker of treatment response in future studies. plos.org

Development of Predictive Models for Temsirolimus Response in Preclinical Settings

The development of predictive models for temsirolimus response in preclinical environments is a critical area of research aimed at identifying patients most likely to benefit from treatment. These models are built upon the discovery of biomarkers and detailed molecular analyses of tumors. Preclinical studies, utilizing cancer cell lines and animal models, have been instrumental in elucidating the mechanisms of sensitivity and resistance to temsirolimus, focusing primarily on the drug's target pathway, the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade.

Initial preclinical research established a strong rationale for investigating components of the PI3K/AKT/mTOR pathway as predictive biomarkers. nih.gov A foundational concept was that tumors with existing activation of this pathway would be more dependent on it for growth and survival, and therefore more susceptible to mTOR inhibition.

One of the earliest and most studied potential biomarkers is the loss or mutation of the phosphatase and tensin homolog (PTEN) gene. PTEN is a tumor suppressor that negatively regulates the PI3K/AKT pathway. Preclinical studies suggested that PTEN-deficient tumors exhibit heightened sensitivity to mTOR inhibitors like temsirolimus. amegroups.orgaacrjournals.org This hypothesis was based on the idea that loss of PTEN leads to constitutive activation of AKT and subsequent mTOR signaling. However, while this link was observed in laboratory models, its translation to clinical predictability has been met with challenges, with some clinical trials in unselected patient populations showing disappointing efficacy despite the prevalence of PTEN alterations. amegroups.org

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, have also been extensively investigated as potential predictors of response. Activating mutations in PIK3CA are common in several cancers and were hypothesized to confer sensitivity to mTOR inhibitors. nih.gov However, clinical studies have yielded inconsistent results, with some showing no significant association between PIK3CA mutation status and clinical benefit from temsirolimus. nih.govjax.org

Given the complexities, researchers have moved beyond single gene alterations to evaluate the phosphorylation status of downstream pathway components as more dynamic and potentially more accurate biomarkers of pathway activity and drug response. Preclinical models have been crucial in this area. For instance, a study in a mammary carcinoma OncoMouse model (PyMT) provided a multi-modal biomarker analysis of temsirolimus's effects. researchgate.net The research demonstrated that temsirolimus significantly inhibited tumor growth and that this effect was correlated with a marked reduction in the phosphorylation of the ribosomal protein S6, a key downstream effector of mTOR. researchgate.net

The table below summarizes key findings from this preclinical model, illustrating the link between temsirolimus treatment, tumor growth inhibition, and biomarker modulation. researchgate.net

ParameterVehicle-Treated Control (% Increase)Temsirolimus-Treated (% Increase)P-valueBiomarker Inhibition (Temsirolimus vs. Control)P-value
Tumor Growth (8-10 weeks)493 ± 160%25 ± 14%<0.05--
Tumor Growth (11-13 weeks)376 ± 50%26 ± 17%<0.01--
Phospho-S6 (pS235/236)---Up to 81% inhibition<0.05
Phospho-S6 (pS240/244)---Up to 87% inhibition<0.05
Tumor Macrophage Burden---46% reduction<0.05

Similarly, investigations into glioblastoma have suggested that the phosphorylation status of mTOR itself (p-mTORSer2448) and the mTOR substrate PRAS40 (p-PRAS40Thr246) may serve as predictive biomarkers for temsirolimus benefit. aacrjournals.org

More recent preclinical efforts have employed large-scale drug screening across genomically characterized cell lines to build predictive models. One such study in head and neck squamous cell carcinoma (HNSCC) identified novel genetic alterations associated with temsirolimus sensitivity. aacrjournals.org The findings indicated that mutations in genes not directly in the canonical PI3K pathway, such as FAT1, CDKN2A, and NOTCH1, were correlated with increased sensitivity to the drug. aacrjournals.org

The data below from the HNSCC cell line screening highlights genetic mutations associated with increased sensitivity to temsirolimus, expressed as a Drug Sensitivity Score (DSS). aacrjournals.org

Gene Mutation StatusAssociated Drug SensitivityWilcoxon Rank-Sum Test P-value
FAT1 Mutant vs. Wild-TypeIncreased sensitivity to Temsirolimus0.02
CDKN2A Mutant vs. Wild-TypeIncreased sensitivity to Temsirolimus0.04
NOTCH1 Mutant vs. Wild-TypeIncreased sensitivity to Temsirolimus0.03

These preclinical findings underscore the complexity of predicting response to temsirolimus. While the activation state of the PI3K/AKT/mTOR pathway is fundamental, the genetic context of the tumor, including mutations outside this core pathway, appears to play a significant modulatory role. The development of sophisticated computational and deep learning models, which can integrate vast datasets from preclinical screenings, represents a promising future direction for creating more robust and accurate predictive tools for temsirolimus therapy. oup.com

Future Directions and Emerging Research Avenues for Temsirolimus

The Intricate Dance of mTORC1 and mTORC2 in Temsirolimus (B1684623) Response

The mammalian target of rapamycin (B549165) kinase operates within two distinct multiprotein complexes, mTORC1 and mTORC2, each with unique compositions and functions. actasdermo.org Temsirolimus, like its parent compound rapamycin, primarily acts as an allosteric inhibitor of mTORC1. pnas.org This complex, which includes the regulatory-associated protein of mTOR (raptor), is a central regulator of cell growth, protein synthesis, and autophagy. mdpi.com In contrast, mTORC2, containing the rapamycin-insensitive companion of mTOR (rictor), is generally less sensitive to temsirolimus and its analogs, particularly with short-term exposure. mdpi.comnih.gov

A critical area of ongoing research is to understand how the interplay between these two complexes influences the therapeutic response to temsirolimus. Inhibition of mTORC1 can lead to a feedback activation of the PI3K/Akt pathway, a key survival signaling cascade. frontiersin.orgopenaccessjournals.com This occurs because mTORC1 inhibition can relieve a negative feedback loop on insulin (B600854) receptor substrate 1 (IRS1), leading to increased Akt phosphorylation and activation, a process that can be mediated by the otherwise unaffected mTORC2. nih.gov This feedback loop is a significant mechanism of intrinsic and acquired resistance to temsirolimus. nih.gov

Autophagy's Double-Edged Sword in Temsirolimus Therapy

Autophagy, a cellular process of self-digestion and recycling of cellular components, plays a complex and often contradictory role in cancer. mdpi.com In the context of temsirolimus treatment, autophagy can act as both a cytoprotective mechanism, promoting cancer cell survival and contributing to drug resistance, and a cytotoxic process, leading to cell death. nih.govaast.edu

Temsirolimus, by inhibiting mTORC1, is a potent inducer of autophagy. nih.govbiomolther.org This induced autophagy is often a survival mechanism for cancer cells, allowing them to adapt to the metabolic stress imposed by the drug. imrpress.com This cytoprotective role is a recognized mechanism of resistance to mTOR inhibitors. nih.gov Clinical and preclinical evidence suggests that combining temsirolimus with autophagy inhibitors, such as hydroxychloroquine (B89500) (HCQ), can enhance its antitumor activity and overcome resistance in various cancers, including melanoma and advanced solid tumors. imrpress.comnih.gov

However, the role of autophagy is not always straightforward. In some cellular contexts, the induction of autophagy by mTOR inhibitors can lead to autophagic cell death, a form of programmed cell death distinct from apoptosis. mdpi.com The factors that determine whether autophagy will be cytoprotective or cytotoxic are not fully understood but are likely dependent on the specific tumor type, the genetic background of the cancer cells, and the intensity of the autophagic response. nih.gov Future research must focus on elucidating the molecular switches that dictate the functional outcome of autophagy in response to temsirolimus. A deeper understanding of this dual role will be critical for developing rational therapeutic strategies that either inhibit cytoprotective autophagy to enhance temsirolimus efficacy or promote cytotoxic autophagy to induce tumor cell death.

Charting New Territories: Combination Therapies and Overcoming Resistance

The development of resistance, both intrinsic and acquired, remains a significant hurdle in the clinical use of temsirolimus. e-century.us Consequently, a major focus of future research is the exploration of novel combinatorial therapies and the design of strategies to overcome these resistance mechanisms.

Beyond the PI3K/Akt/mTOR Axis: Targeting Complementary Pathways

While the PI3K/Akt/mTOR pathway is the primary target of temsirolimus, cancer cells often harbor multiple aberrant signaling pathways that can mediate resistance. aacrjournals.org Therefore, a promising strategy is to combine temsirolimus with agents that target these complementary pathways.

For instance, there is considerable crosstalk between the PI3K/Akt/mTOR and the MAPK/ERK signaling pathways. aacrjournals.org Preclinical and clinical studies are exploring the combination of mTOR inhibitors with inhibitors of the MAPK pathway, such as MEK inhibitors, in various solid tumors. aacrjournals.org Another area of investigation involves combining temsirolimus with agents targeting other critical cellular processes. For example, combination with the microtubule-stabilizing drug ixabepilone (B1684101) has shown synergy in renal cell carcinoma models, potentially through the induction of endoplasmic reticulum (ER) stress. e-century.us Furthermore, in hematologic malignancies like acute lymphoblastic leukemia, combining temsirolimus with conventional cytotoxic chemotherapy or other signaling pathway inhibitors, such as JAK or ABL inhibitors, is being explored. nih.gov

Strategies to Conquer Temsirolimus Resistance

Overcoming resistance to temsirolimus requires a multi-pronged approach. One key mechanism of resistance is the feedback activation of Akt. oncotarget.com This has led to the development of dual PI3K/mTOR inhibitors and combinations of temsirolimus with Akt inhibitors. nih.govhematologyandoncology.net

Another strategy involves targeting mechanisms that emerge during the development of acquired resistance. For example, in mantle cell lymphoma, overexpression of the MET proto-oncogene has been identified as a mediator of temsirolimus resistance. uni-muenchen.de Combining temsirolimus with a MET inhibitor like crizotinib (B193316) has been shown to restore sensitivity to the drug in preclinical models. uni-muenchen.de

Furthermore, epigenetic modifications can contribute to drug resistance. The use of histone deacetylase (HDAC) inhibitors, such as valproic acid, has shown promise in overcoming acquired resistance to temsirolimus in bladder cancer cells. oncotarget.com These findings highlight the importance of identifying and targeting the specific molecular alterations that drive resistance in individual patients.

Advanced Preclinical Models for a New Era of Precision Oncology

To accelerate the discovery and validation of novel therapeutic strategies for temsirolimus, more sophisticated preclinical models are essential. These models aim to better recapitulate the complexity of human tumors and their microenvironment.

Organoids and 3D Co-culture Systems: A More Realistic View

Traditional two-dimensional (2D) cell cultures fail to capture the intricate three-dimensional (3D) architecture and cell-cell interactions of tumors in vivo. crownbio.com Patient-derived organoids (PDOs) and 3D co-culture systems are emerging as powerful tools to bridge this gap. nih.gov These models, grown from a patient's own tumor cells, can more accurately mimic the original tumor's histology, genetic features, and heterogeneity. mdpi.com

Application of CRISPR/Cas9-based Approaches for Dissecting Temsirolimus Resistance Mechanisms

The emergence of drug resistance is a significant hurdle in cancer therapy, limiting the long-term effectiveness of targeted agents like temsirolimus. nih.gov The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has become a powerful and versatile gene-editing tool for systematically investigating the complex genetic underpinnings of drug resistance. researchgate.nethaematologica.org This technology allows for precise gene knockout, activation, or inhibition, enabling researchers to conduct genome-wide screens to identify genes and signaling pathways whose alteration confers resistance to mTOR inhibitors. frontiersin.orgfrontiersin.org

The general principle of a loss-of-function CRISPR screen involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene, into a population of cancer cells. frontiersin.org When these cells are treated with a drug like temsirolimus, cells that have lost a gene essential for the drug's efficacy will survive and proliferate. frontiersin.org By sequencing the sgRNAs present in the resistant population, researchers can identify the genes whose knockout leads to drug resistance. frontiersin.org This unbiased, high-throughput approach has been instrumental in uncovering novel resistance mechanisms that might not be obvious from known signaling pathways. amegroups.org

While large-scale screens specifically for temsirolimus are part of a broader effort to understand mTOR inhibitor resistance, several key findings have emerged. For instance, in acute myeloid leukemia (AML), a genome-wide CRISPR screen identified that the loss of negative regulators of the MAPK and mTOR pathways, such as LZTR1, NF1, TSC1, and TSC2, mediated resistance to the multi-kinase inhibitor sorafenib (B1663141), which also impacts mTOR signaling. nih.govhaematologica.org Similarly, studies in other cancers have highlighted that reactivation of the PI3K/AKT/mTOR and RAS/MAPK signaling pathways is a central mechanism of resistance to mTOR inhibitors. haematologica.org

A specific example directly involving temsirolimus demonstrated that a CRISPR-mediated heterozygous knockdown of the DNA methyltransferase 1 (DNMT1) gene in a sensitive clear cell renal cell carcinoma (ccRCC) cell line was sufficient to create a temsirolimus-resistant model both in vitro and in vivo. researchgate.net This finding points to epigenetic modifications as a potential axis of resistance. Furthermore, genome-wide CRISPR screens have been employed to understand how mitochondrial dysfunction, a known cellular stressor, is sensed by the mTORC1 pathway, identifying kinases like AMPK and HRI as crucial signaling nodes. pnas.org Another screen revealed that mTOR inhibition can trigger a form of iron-dependent cell death called ferroptosis through the degradation of ferritin (ferritinophagy), suggesting that resistance could arise from alterations in this process. nih.gov

These CRISPR-based studies provide a powerful framework for:

Identifying Novel Resistance Genes: Uncovering previously unknown genes and pathways that contribute to temsirolimus insensitivity. frontiersin.orgiiarjournals.org

Validating Therapeutic Targets: Confirming the role of specific genes in drug resistance, which can then be targeted in combination therapies. frontiersin.org

Developing Biomarkers: Identifying genetic signatures that can predict which patients are likely to develop resistance. amegroups.org

Table 1: Examples of Genes and Pathways Implicated in mTOR Inhibitor Resistance via CRISPR/Cas9 Screens

Gene/PathwayFunctionCancer Type ContextFindingCitation
DNMT1 DNA MethyltransferaseClear Cell Renal Cell Carcinoma (ccRCC)CRISPR-mediated knockdown induced temsirolimus resistance. researchgate.net
TSC1/TSC2 Negative regulators of mTORC1Acute Myeloid Leukemia (AML)Loss of function contributed to sorafenib resistance. nih.govhaematologica.org
NF1 Negative regulator of RAS/MAPK pathwayAcute Myeloid Leukemia (AML)Loss of function contributed to sorafenib resistance. haematologica.org
mTORC1 Pathway Nutrient sensing and cell growth regulatorGeneralLoss of genes in the mTORC1 pathway conferred resistance to mitochondrial transcription inhibitors. embopress.org
Ferritinophagy/Ferroptosis Iron-dependent cell death pathwayHead and Neck Squamous Cell Carcinoma (HNSCC)CRISPR screen revealed mTOR inhibition induces ferroptosis; resistance could arise from defects in this pathway. nih.gov

Investigation of Temsirolimus Effects on the Tumor Microenvironment Beyond Angiogenesis

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix that significantly influences tumor progression, metastasis, and response to therapy. nih.govfrontiersin.org While temsirolimus is known for its anti-angiogenic effects—inhibiting the formation of new blood vessels that feed the tumor—emerging research demonstrates that its impact on the TME is far more extensive and complex. cancercareontario.caaetna.com Temsirolimus exerts significant immunomodulatory effects, capable of both suppressing and stimulating immune responses, and also influences other critical components of the TME like cancer-associated fibroblasts (CAFs). nih.govspandidos-publications.com

Immunomodulatory Effects: Temsirolimus's role in immunity is multifaceted. On one hand, as an mTOR inhibitor, it possesses immunosuppressive properties, which is why rapamycin is used to prevent organ transplant rejection. nih.govnih.gov It can inhibit the proliferation of activated T cells. nih.gov However, within the TME, its effects can be immunostimulatory and therapeutically beneficial. spandidos-publications.com

Key research findings include:

Enhancement of CD8+ T Cell Function: Studies have shown that temsirolimus can enhance the function of cytotoxic CD8+ T cells, which are critical for killing cancer cells. In murine models, combining temsirolimus with cancer vaccines led to greater interferon-γ (IFN-γ) production and stronger cytotoxic T-cell responses compared to the vaccine alone. nih.gov It has also been observed to decrease the expression of the exhaustion marker PD-1 on CD8+ T cells in patients with renal cell carcinoma. spandidos-publications.com

Modulation of Regulatory T Cells (Tregs): While some studies report an increase in the relative abundance of Tregs, which can suppress anti-tumor immunity, others show that the mTOR inhibitor everolimus (B549166) (a close analog of temsirolimus) can decrease effector Tregs. nih.govspandidos-publications.com

Reduction of Myeloid-Derived Suppressor Cells (MDSCs): Temsirolimus has been shown to decrease the percentage of early-stage MDSCs, an immune cell population known to suppress T cell activity and promote tumor growth. spandidos-publications.com

Promotion of Memory T Cell Formation: Temsirolimus can enhance the development of long-lived memory CD8+ T cells, which is crucial for preventing tumor recurrence. nih.gov

Inhibition of sEV PD-L1 Secretion: Temsirolimus can induce autophagy in cancer cells, which leads to the degradation of small extracellular vesicles (sEVs) containing PD-L1. By reducing the secretion of sEV-PD-L1, which suppresses immune responses, temsirolimus can enhance systemic anti-cancer immunity. nih.gov

Effects on Cancer-Associated Fibroblasts (CAFs): CAFs are a major component of the tumor stroma and are known to promote tumor growth, invasion, and drug resistance. nih.gov The metabolic state of CAFs is critical to their function. Temsirolimus, by inhibiting mTOR, can also impact autophagy in CAFs. nih.gov This interaction is complex, as autophagy in CAFs can sometimes support cancer cell growth by providing metabolites. nih.gov Therefore, targeting pathways like autophagy in CAFs, potentially in combination with temsirolimus, is an area of active investigation to disrupt the supportive network that CAFs provide to cancer cells. nih.govresearchgate.net

Table 2: Summary of Temsirolimus Effects on the Tumor Microenvironment (Beyond Angiogenesis)

TME ComponentObserved Effect of TemsirolimusOutcomeCitation
Cytotoxic CD8+ T Cells Increased IFN-γ and cytotoxic responses; Decreased PD-1 expression.Enhanced anti-tumor immunity. nih.govspandidos-publications.com
Memory CD8+ T Cells Enhanced formation.Potential for durable anti-tumor response and prevention of recurrence. nih.gov
Regulatory T Cells (Tregs) Effects can be variable; may increase relative abundance.Potentially immunosuppressive, but context-dependent. nih.govspandidos-publications.com
Myeloid-Derived Suppressor Cells (MDSCs) Decreased percentage of early-stage MDSCs.Reduced immunosuppression. spandidos-publications.com
Dendritic Cells (DCs) Suppressed function in some contexts.Potential for reduced antigen presentation. nih.gov
Cancer-Associated Fibroblasts (CAFs) Modulates autophagy.Complex interaction; potential to disrupt metabolic support for cancer cells. nih.gov
Extracellular Vesicles (sEVs) Inhibits secretion of PD-L1-containing sEVs via autophagy.Enhanced systemic anti-cancer immunity. nih.gov

Q & A

Q. What is the mechanistic rationale for studying Temsirolimus in mTOR-driven cancers, and how should preclinical models be designed to evaluate its efficacy?

Temsirolimus inhibits mTOR kinase activity (IC50 = 1.76 ± 0.15 μM), a central regulator of cell growth and proliferation. Preclinical studies should prioritize models with hyperactivated mTOR pathways (e.g., PTEN-deficient tumors) and use pharmacodynamic markers like phosphorylated S6K1 or 4E-BP1 to confirm target engagement. Dose-response studies in xenografts should account for interspecies metabolic differences and validate therapeutic windows using plasma concentration monitoring .

Q. What are the standardized dosing protocols for Temsirolimus in clinical trials, and how are they optimized for pharmacokinetic consistency?

The FDA-approved regimen for advanced renal cell carcinoma (RCC) is 25 mg intravenously weekly, derived from phase III trials showing median overall survival (OS) of 10.9 months vs. 7.3 months with interferon-α . Dose adjustments are required for patients on enzyme-inducing anticonvulsants (EIACs), which reduce Cmax by 73% . Pharmacokinetic studies should include therapeutic drug monitoring to ensure trough levels remain within the therapeutic range (10–20 ng/mL) .

Q. Which biomarkers are routinely used to assess Temsirolimus response, and how should they be measured in clinical cohorts?

Common biomarkers include serum glucose, lipid profiles (hypertriglyceridemia, hypercholesterolemia), and mTOR pathway intermediates (phospho-S6K1). Retrospective analyses of phase II trials in glioblastoma showed that baseline phospho-p70s6 kinase levels correlate with radiographic response (median TTP: 5.4 vs. 1.9 months; P = 0.04) . Standardized immunohistochemistry protocols or liquid biopsies are recommended for longitudinal monitoring .

Advanced Research Questions

Q. How should conflicting efficacy data between Temsirolimus and other targeted therapies (e.g., VEGF inhibitors) be analyzed in sequential treatment settings?

In the INTORSECT trial, Temsirolimus showed no progression-free survival (PFS) advantage over sorafenib (HR = 0.87; P = 0.19) in sunitinib-refractory RCC but had inferior OS (12.3 vs. 16.6 months; P = 0.01). Researchers must distinguish between intrinsic resistance (mTOR pathway mutations) and compensatory angiogenesis via VEGF upregulation. Stratification by prior therapy duration (>180 days vs. ≤180 days) and histology (clear cell vs. non-clear cell) is critical in trial design .

Q. What methodologies validate predictive biomarkers like phospho-p70s6 kinase, and how can they be integrated into adaptive trial designs?

Validation requires prospective cohorts with pre-treatment tumor biopsies, using multiplex assays (e.g., Nanostring) to quantify pathway activity. In the phase II glioblastoma trial, responders had higher baseline phospho-p70s6 kinase (P = 0.04), suggesting enrichment strategies for future studies. Adaptive designs, such as biomarker-stratified randomization, allow real-time adjustments to patient allocation .

Q. How do pharmacokinetic interactions with EIACs influence experimental design in CNS malignancy trials?

EIACs reduce Temsirolimus exposure (Cmax ↓73%, AUC ↓50%) by inducing CYP3A4. To mitigate this, trials should:

  • Exclude or adjust doses for EIAC users.
  • Incorporate pharmacokinetic sub-studies with frequent sampling.
  • Use therapeutic drug monitoring to maintain efficacy thresholds .

Q. What statistical approaches address heterogeneity in Temsirolimus response across cancer types (e.g., RCC vs. mantle cell lymphoma)?

Bayesian hierarchical models can pool data from heterogeneous cohorts while accounting for tumor-specific variables (e.g., mTOR mutation prevalence). For rare cancers like mantle cell lymphoma, single-arm trials with historical controls (e.g., using the Simon two-stage design) are statistically robust .

Q. How can adverse events (e.g., hyperlipidemia) be leveraged as predictive biomarkers in Temsirolimus studies?

In the phase II glioblastoma trial, grade ≥2 hyperlipidemia within two cycles correlated with higher response rates (71% vs. 31%; P = 0.04). Researchers should prospectively collect metabolic data and analyze time-to-onset of adverse events using Cox proportional hazards models. Mechanistic studies linking lipid metabolism to mTOR inhibition are warranted .

Methodological Considerations

  • Data Contradictions : Compare OS and PFS endpoints across trials (e.g., phase III RCC vs. INTORSECT) to identify context-dependent efficacy .
  • Experimental Reproducibility : Follow Beilstein Journal guidelines for detailing compound preparation, analytical methods, and statistical thresholds in publications .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.